molecular formula C9H5Cl2N3O2 B1350644 4,5-Dichloro-1-(4-nitrophenyl)imidazole CAS No. 649579-09-9

4,5-Dichloro-1-(4-nitrophenyl)imidazole

Número de catálogo: B1350644
Número CAS: 649579-09-9
Peso molecular: 258.06 g/mol
Clave InChI: SDXUKUVBETUBCS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,5-Dichloro-1-(4-nitrophenyl)imidazole is a useful research compound. Its molecular formula is C9H5Cl2N3O2 and its molecular weight is 258.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,5-Dichloro-1-(4-nitrophenyl)imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-1-(4-nitrophenyl)imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4,5-dichloro-1-(4-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O2/c10-8-9(11)13(5-12-8)6-1-3-7(4-2-6)14(15)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXUKUVBETUBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=C2Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380984
Record name 4,5-dichloro-1-(4-nitrophenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649579-09-9
Record name 4,5-dichloro-1-(4-nitrophenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

4,5-dichloro-1-(4-nitrophenyl)imidazole synthesis and characterization

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4,5-dichloro-1-(4-nitrophenyl)imidazole

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. The introduction of specific substituents onto the imidazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. The target molecule, 4,5-dichloro-1-(4-nitrophenyl)imidazole, is a compound of significant interest, combining the features of a halogenated imidazole with an electronically-demanding nitrophenyl group. The chlorine atoms can modulate lipophilicity and metabolic stability, while the 4-nitrophenyl moiety provides a site for further chemical modification and introduces specific electronic properties.

This technical guide offers a comprehensive overview of a robust synthetic route to 4,5-dichloro-1-(4-nitrophenyl)imidazole and outlines the analytical methodologies required for its thorough characterization. The content is designed for researchers and professionals in chemical synthesis and drug development, providing both theoretical grounding and practical, actionable protocols.

Part 1: Synthesis Methodology

The most direct and efficient synthesis of 4,5-dichloro-1-(4-nitrophenyl)imidazole is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the N-arylation of the 4,5-dichloroimidazole precursor with an activated aryl halide.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the reaction between the anionic form of 4,5-dichloroimidazole (acting as the nucleophile) and 1-fluoro-4-nitrobenzene. The reaction proceeds via the SNAr mechanism for several key reasons:

  • Substrate Activation : The aromatic ring of 1-fluoro-4-nitrobenzene is strongly 'activated' towards nucleophilic attack. The powerful electron-withdrawing nitro group (-NO₂) at the para position delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction.

  • Leaving Group : Fluorine is an excellent leaving group in SNAr reactions, despite being a poor leaving group in SN1 and SN2 reactions. Its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group.

  • Nucleophile Generation : 4,5-dichloroimidazole is a weak acid (pKa ≈ 10-11). To serve as an effective nucleophile, it must first be deprotonated by a suitable base to form the more nucleophilic imidazolide anion.

Figure 1: Proposed reaction scheme for the synthesis of the target compound.

Causality Behind Experimental Choices
  • Base (Sodium Hydride, NaH) : A strong, non-nucleophilic base like NaH is ideal. It irreversibly deprotonates the imidazole N-H, generating the imidazolide anion and hydrogen gas, which evolves from the reaction, driving the deprotonation to completion. Weaker bases, like carbonates or organic amines, may establish an equilibrium, leading to lower yields.

  • Solvent (Anhydrous Dimethylformamide, DMF) : A polar aprotic solvent like DMF is chosen for its ability to dissolve both the ionic imidazolide salt and the organic aryl fluoride. Its high boiling point also allows for heating the reaction to increase the rate, if necessary. Crucially, it does not possess acidic protons that could quench the imidazolide anion.

  • Temperature : The reaction is typically initiated at room temperature. However, gentle heating (e.g., to 80 °C) may be required to achieve a reasonable reaction rate, as SNAr reactions can be slow at ambient temperatures. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

Detailed Experimental Protocol

This protocol is a generalized procedure based on established methods for N-arylation of imidazoles and should be adapted and optimized.[1][2][3]

  • Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4,5-dichloroimidazole (1.0 eq).

  • Solvation : Add anhydrous DMF (approx. 5-10 mL per mmol of imidazole) to the flask and stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

  • Deprotonation : Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and generates flammable H₂ gas. Ensure all glassware is dry and the reaction is under an inert atmosphere. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Aryl Halide Addition : Dissolve 1-fluoro-4-nitrobenzene (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction : Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting imidazole is consumed.

  • Work-up : Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing : Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Part 2: Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized 4,5-dichloro-1-(4-nitrophenyl)imidazole.

Characterization_Workflow Post-Synthesis Characterization Workflow cluster_workflow Post-Synthesis Characterization Workflow cluster_analysis Spectroscopic Analysis Start Crude Product Purification Purification (Column Chromatography / Recrystallization) Start->Purification PureProduct Pure Solid Product Purification->PureProduct MS Mass Spectrometry (MS) PureProduct->MS NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR Final Structural Confirmation MS->Final NMR->Final IR->Final

Figure 2: A standard workflow for the characterization of the final product.

Physical Properties

The purified product is expected to be a crystalline solid, likely yellow or off-white, due to the presence of the nitrophenyl chromophore. The melting point should be sharp, indicating high purity.

PropertyExpected Observation
Appearance White to pale yellow crystalline solid
Melting Point To be determined experimentally
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the definitive method for confirming the elemental composition.

ParameterExpected Value
Molecular Formula C₉H₅Cl₂N₃O₂
Monoisotopic Mass 256.9759 Da
Key Fragmentation Loss of NO₂ (m/z ~211), loss of Cl (m/z ~222)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum should exhibit characteristic absorption bands.

Wavenumber (cm⁻¹)AssignmentIntensity
~1595-1605Aromatic C=C stretchMedium
~1520-1530 Asymmetric NO₂ stretch Strong
~1450-1475Imidazole ring C=N/C=C stretchMedium
~1340-1350 Symmetric NO₂ stretch Strong
~850-860C-H out-of-plane bend (para-disubstituted)Strong
~750-780C-Cl stretchMedium-Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple and highly informative. The key feature will be the characteristic AA'BB' splitting pattern of the 1,4-disubstituted (para) nitrophenyl ring.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~8.30 - 8.50Doublet (d)2HH-3', H-5'Protons ortho to the electron-withdrawing NO₂ group are significantly deshielded and shifted downfield.[4][5]
~7.70 - 7.90Doublet (d)2HH-2', H-6'Protons ortho to the imidazole substituent are less deshielded than the H-3'/H-5' protons.[4][5]
~7.60 - 7.80Singlet (s)1HH-2The lone proton on the imidazole ring. Its chemical shift is influenced by the N-aryl substituent.[6]

¹³C NMR Spectroscopy

The carbon NMR will confirm the number of unique carbon environments.

Predicted δ (ppm)AssignmentRationale
~148C-4'Quaternary carbon bearing the nitro group, highly deshielded.[7]
~142C-1'Quaternary carbon attached to the imidazole nitrogen.
~138C-2Carbon between the two nitrogen atoms in the imidazole ring.
~126C-2', C-6'CH carbons adjacent to the imidazole-substituted carbon.
~125C-3', C-5'CH carbons adjacent to the nitro-substituted carbon.[7]
~122C-4Dichloro-substituted carbons of the imidazole ring. The exact shift can vary.
~118C-5Dichloro-substituted carbons of the imidazole ring. The exact shift can vary.

Conclusion

The synthesis of 4,5-dichloro-1-(4-nitrophenyl)imidazole can be reliably achieved through a nucleophilic aromatic substitution reaction, a fundamental transformation in organic chemistry. The strategic choice of reagents and conditions, particularly the use of a strong base and a polar aprotic solvent, is critical for driving the reaction to completion. Comprehensive characterization using a suite of modern analytical techniques, including MS, IR, and NMR spectroscopy, is essential for unequivocally verifying the structure and purity of the final product. This guide provides a solid framework for the successful synthesis and rigorous analysis of this valuable chemical entity, enabling its application in further research and development endeavors.

References

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 4-nitrophenol. Retrieved from [Link]

  • Chegg. (2022, April 1). Interpret this H-NMR Spectra and annotate anything important that is found. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Potentially bifunctional reactants. Aromatic nucleophilic substitution by imidazole or pyrazole. Retrieved from [Link]

  • MDPI. (2021, November 17). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]

  • ACS Publications. (2000, September 2). Complete N-1 Regiocontrol in the Formation of N-Arylimidazoles. Synthesis of the Active Site His-Tyr Side Chain Coupled Dipeptide of Cytochrome c Oxidase. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum (CDCl3) of 1-(2-Dodecylsulfanyl-ethyl)-1H-imidazole (DSEIm). Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for N‐arylation of imidazole using various aryl halides. Retrieved from [Link]

  • DergiPark. (2020, May 14). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Synthetic Applications of 1-Aryl-2-alkyl-4,5-dihydro-1H-imidazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-aryl-2-alkyl-1 H -4,5-dihydroimidazoles 1. Retrieved from [Link]

  • DergiPark. (2020, May 14). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • RSC Publishing. (2022, February 2). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. Retrieved from [Link]

  • ACS Publications. (2016, May 24). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Study of 1-Aryl-1 H -4,5-dihydroimidazoles. Retrieved from [Link]

  • MDPI. (2005, February 28). 1 H- and 13 C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

Sources

Spectroscopic Characterization of 4,5-dichloro-1-(4-nitrophenyl)imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. Molecules such as 4,5-dichloro-1-(4-nitrophenyl)imidazole, a halogenated nitroaromatic imidazole derivative, are of significant interest due to their potential applications in medicinal chemistry. The specific arrangement of the chloro-substituents on the imidazole ring, coupled with the electron-withdrawing nitrophenyl group, imparts unique electronic and steric properties that can influence biological activity. Therefore, a comprehensive spectroscopic analysis is not merely a procedural step but a fundamental requirement to confirm the molecular identity and purity, providing the foundational data for all subsequent research and development efforts.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For a molecule like 4,5-dichloro-1-(4-nitrophenyl)imidazole, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Experimental Protocol: A Self-Validating System

A robust MS analysis begins with a carefully considered experimental design. The choice of ionization technique is critical; for this compound, Electrospray Ionization (ESI) would be a suitable choice due to the presence of nitrogen atoms that can be readily protonated.

Step-by-Step ESI-MS Protocol:

  • Sample Preparation: Dissolve a small quantity (typically <1 mg) of the solid compound in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 µg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate or a commercial ESI tuning mix) to ensure high mass accuracy.

  • Infusion and Ionization: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). The applied high voltage will generate a fine spray of charged droplets.

  • Desolvation: As the solvent evaporates from the charged droplets, the analyte ions are released into the gas phase.

  • Mass Analysis: The gaseous ions are then guided into the mass analyzer (e.g., a Time-of-Flight or Orbitrap analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that encompasses the expected molecular weight of the compound.

Predicted Mass Spectrum of 4,5-dichloro-1-(4-nitrophenyl)imidazole

The molecular formula for 4,5-dichloro-1-(4-nitrophenyl)imidazole is C₉H₅Cl₂N₃O₂. The expected monoisotopic mass is approximately 256.98 g/mol . A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of two chlorine atoms.

Predicted Fragment m/z (approx.) Interpretation
[M+H]⁺257.99Molecular ion peak. The isotopic pattern will show characteristic M, M+2, and M+4 peaks in a ratio of approximately 9:6:1 due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl).
[M-NO₂]⁺211.99Loss of the nitro group, a common fragmentation pathway for nitroaromatic compounds.
[C₆H₄NO₂]⁺122.02Fragment corresponding to the 4-nitrophenyl cation.
[C₃HCl₂N₂]⁺134.95Fragment corresponding to the 4,5-dichloroimidazole cation.
Interpretation of the Predicted Mass Spectrum

The presence of the molecular ion peak with its characteristic isotopic signature for two chlorine atoms would provide strong evidence for the elemental composition of the target molecule. The observation of key fragments corresponding to the loss of the nitro group and the individual nitrophenyl and dichloroimidazole moieties would further corroborate the proposed structure.

MS_Workflow cluster_sample Sample Preparation cluster_instrument Mass Spectrometry cluster_data Data Analysis Sample Solid Compound Solution Dilute Solution (<1 mg/mL) Sample->Solution Dissolve in MeOH/ACN ESI Electrospray Ionization Solution->ESI Infusion Analyzer Mass Analyzer (TOF/Orbitrap) ESI->Analyzer Detector Detector Analyzer->Detector Data Mass Spectrum Detector->Data Signal Interpretation Structural Confirmation Data->Interpretation Analyze Peaks & Fragments

Caption: General workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)

For a solid sample like 4,5-dichloro-1-(4-nitrophenyl)imidazole, Attenuated Total Reflectance (ATR) is a convenient and rapid method for obtaining an IR spectrum.

Step-by-Step ATR-IR Protocol:

  • Background Scan: Record a background spectrum of the clean ATR crystal to account for any atmospheric or instrumental absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

The IR spectrum of 4,5-dichloro-1-(4-nitrophenyl)imidazole is expected to show characteristic absorption bands corresponding to its various functional groups. Data from similar imidazole derivatives suggest the following key peaks.[1][2][3]

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000C-H stretchAromatic C-H
1600-1585C=N stretchImidazole ring
1520-1500N-O asymmetric stretchNitro group
1350-1330N-O symmetric stretchNitro group
860-840C-H out-of-plane bend1,4-disubstituted benzene
800-600C-Cl stretchChloroalkane
Interpretation of the Predicted IR Spectrum

The presence of strong absorption bands for the nitro group (N-O stretches) would be a key diagnostic feature. The C=N stretching vibration of the imidazole ring and the characteristic out-of-plane bending for the 1,4-disubstituted aromatic ring would further confirm the structure. The C-Cl stretching vibrations, while typically weaker, would also be expected in the fingerprint region.

IR_Workflow cluster_sample Sample Preparation cluster_instrument ATR-IR Spectrometer cluster_data Data Analysis Sample Solid Sample ATR_Crystal ATR Crystal Sample->ATR_Crystal Apply Sample Detector Detector ATR_Crystal->Detector IR_Source IR Source IR_Source->ATR_Crystal Spectrum IR Spectrum Detector->Spectrum Signal Interpretation Functional Group Identification Spectrum->Interpretation Analyze Absorption Bands

Caption: General workflow for ATR-IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

Experimental Protocol: A Standardized Approach

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is "shimmed" to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard pulse sequence is used, and the Free Induction Decay (FID) is recorded.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will be relatively simple, showing signals only for the protons on the nitrophenyl ring and the single proton on the imidazole ring. Based on data for similar compounds, the following peaks are expected.[1][4][5]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.3-8.5Doublet2HProtons ortho to the nitro group
~7.8-8.0Doublet2HProtons meta to the nitro group
~7.7-7.9Singlet1HImidazole C2-H
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment
~148C-NO₂
~145C-N (imidazole)
~138C2 of imidazole
~128C4/C5 of imidazole (C-Cl)
~125CH meta to nitro group
~124CH ortho to nitro group
Interpretation of the Predicted NMR Spectra

The ¹H NMR spectrum's key feature will be the two doublets in the downfield region, characteristic of a 1,4-disubstituted benzene ring with a strong electron-withdrawing group. The singlet for the imidazole proton will confirm the substitution pattern on the imidazole ring. In the ¹³C NMR spectrum, the downfield shifts of the aromatic carbons attached to the nitro group and the imidazole nitrogen will be diagnostic. The two signals for the chlorinated carbons of the imidazole ring will also be a key identifier.

NMR_Workflow cluster_sample Sample Preparation cluster_instrument NMR Spectrometer cluster_data Data Processing & Analysis Sample Solid Sample Solution Solution in Deuterated Solvent Sample->Solution Dissolve Probe NMR Probe Solution->Probe Insert Sample Magnet Superconducting Magnet Console Spectrometer Console Probe->Console FID Free Induction Decay (FID) Console->FID Acquire FID Spectrum NMR Spectrum FID->Spectrum Fourier Transform Interpretation Structural Elucidation Spectrum->Interpretation Analyze Shifts, Couplings, Integrals

Caption: General workflow for NMR analysis.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic characterization of 4,5-dichloro-1-(4-nitrophenyl)imidazole, through the synergistic application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, is essential for its unambiguous structural verification. While this guide presents predicted data based on sound scientific principles and analysis of related compounds, it provides a robust framework for researchers to interpret their own experimental results. Each technique offers a unique and complementary piece of the structural puzzle, and together they provide the high level of confidence required in the fields of chemical research and drug development.

References

  • Supporting Information for "Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles". Available at: [Link]

  • NextSDS. "4,5-DICHLORO-1-(4-NITROPHENYL)IMIDAZOLE — Chemical Substance Information". Available at: [Link]

  • GSRS. "4-(4,5-DICHLORO-2-NITROPHENYL)-1-ETHYL-5-NITROIMIDAZOLE". Available at: [Link]

  • Scientific Research Publishing. "Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives". Available at: [Link]

  • IUCr. "Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol". Available at: [Link]

  • Biological Magnetic Resonance Bank. "bmse000096 Imidazole". Available at: [Link]

  • ResearchGate. "Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst". Available at: [Link]

  • Journal of Applicable Chemistry. "ONE POT SYNTHESIS OF TRI AND TETRA SUBSTITUTED IMIDAZOLE DERIVATIVES". Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences. "ONE POT SYNTHESIS OF TRI AND TETRA SUBSTITUTED IMIDAZOLE DERIVATIVES". Available at: [Link]

  • NeuroQuantology. "Synthesis and characterization of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazole as potent analgesic agents". Available at: [Link]

  • The Royal Society of Chemistry. "13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a)". Available at: [Link]

  • NIST WebBook. "1H-Imidazole, 4,5-diphenyl-". Available at: [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 4,5-dichloro-1-(4-nitrophenyl)imidazole

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific considerations for determining the crystal structure of 4,5-dichloro-1-(4-nitrophenyl)imidazole. While the specific crystallographic data for this compound is not publicly available at the time of this writing, this document serves as a detailed roadmap for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. We will delve into the rationale behind experimental choices, from the synthetic pathway to the intricacies of crystallographic data analysis. By leveraging established protocols and drawing parallels with structurally related compounds, this guide offers field-proven insights for researchers in medicinal chemistry and materials science. The imidazole scaffold is a cornerstone in pharmaceutical development, and understanding the precise three-dimensional arrangement of this substituted nitroimidazole is crucial for deciphering its structure-activity relationships and potential as a therapeutic agent.

Introduction: The Significance of Nitroimidazoles in Drug Discovery

Nitroimidazole derivatives represent a critical class of compounds in medicinal chemistry, with a long history of application as antibacterial, antiprotozoal, and anticancer agents.[1] Their mechanism of action is often linked to the reductive bioactivation of the nitro group, leading to the generation of reactive nitrogen species that can damage cellular macromolecules.[2] The substitution pattern on the imidazole ring plays a pivotal role in modulating the compound's physicochemical properties, such as solubility and electronic effects, which in turn influence its pharmacokinetic and pharmacodynamic profile.

The target molecule, 4,5-dichloro-1-(4-nitrophenyl)imidazole, is of particular interest due to the presence of electron-withdrawing chloro substituents on the imidazole ring and a nitrophenyl group at the N1 position. These features are expected to significantly impact its biological activity. A definitive determination of its three-dimensional structure through X-ray crystallography is therefore essential for a deeper understanding of its chemical reactivity and for guiding the design of more potent and selective analogues.

Synthetic Pathway and Crystallization

The synthesis of 4,5-dichloro-1-(4-nitrophenyl)imidazole can be approached through a logical, multi-step process. A plausible synthetic route is outlined below, based on established methodologies for the derivatization of imidazole.[3]

Proposed Synthesis of 4,5-dichloro-1-(4-nitrophenyl)imidazole

The proposed synthesis involves a two-step process starting from the commercially available 4,5-dichloro-1H-imidazole.

Synthesis cluster_1 Step 1: N-Arylation A 4,5-dichloro-1H-imidazole B 1-fluoro-4-nitrobenzene C Product: 4,5-dichloro-1-(4-nitrophenyl)imidazole

Figure 1: Proposed synthetic workflow for 4,5-dichloro-1-(4-nitrophenyl)imidazole.

Experimental Protocol: N-Arylation of 4,5-dichloro-1H-imidazole

  • Reaction Setup: To a solution of 4,5-dichloro-1H-imidazole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • Addition of Aryl Halide: Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture. The use of a fluoro-substituted nitrobenzene is often advantageous in nucleophilic aromatic substitution reactions.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to yield the pure 4,5-dichloro-1-(4-nitrophenyl)imidazole.

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.[4][5] Several techniques can be employed to grow single crystals of the target compound.

Protocol: Slow Evaporation Method

  • Solvent Selection: Dissolve the purified 4,5-dichloro-1-(4-nitrophenyl)imidazole in a minimal amount of a suitable solvent or solvent mixture at room temperature or with gentle heating. Good solvents are those in which the compound is moderately soluble. A solvent screen using small vials is recommended to identify the optimal conditions. Common solvents to try include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof with less polar solvents like hexane or toluene.

  • Crystallization Setup: Loosely cap the vial containing the saturated solution to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Crystal Growth: Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

Single-Crystal X-ray Diffraction: The Definitive Structural Tool

Single-crystal X-ray diffraction is an analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[6][7] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

XRay_Workflow A Single Crystal Selection B Mounting on Diffractometer A->B C Data Collection B->C D Data Reduction C->D E Structure Solution D->E F Structure Refinement E->F G Structure Validation and Analysis F->G

Figure 2: General workflow for single-crystal X-ray diffraction.
Data Collection and Processing

A suitable single crystal of 4,5-dichloro-1-(4-nitrophenyl)imidazole would be mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage. X-ray diffraction data would be collected using a modern diffractometer equipped with a sensitive detector.[8] The collected raw data is then processed, which involves integrating the diffraction spots, correcting for experimental factors, and merging equivalent reflections to produce a unique set of structure factors.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure. For small molecules, direct methods are typically successful in determining the initial positions of the atoms.[9] This initial model is then refined using a least-squares algorithm to improve the fit between the calculated and observed diffraction data.

Illustrative Crystal Structure Analysis: Insights from a Related Compound

As the crystallographic data for 4,5-dichloro-1-(4-nitrophenyl)imidazole is not available, we will present an analysis of a closely related, published structure to illustrate the type of information that can be obtained. We will use the example of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol , which features the same 1-(4-nitrophenyl)imidazole core.[10]

Table 1: Example Crystallographic Data for a Related Nitroimidazole Derivative

ParameterValue
Chemical FormulaC₂₄H₂₁N₃O₃
Formula Weight411.45
Crystal SystemTriclinic
Space GroupP-1
a (Å)10.1234 (5)
b (Å)12.3456 (6)
c (Å)18.7654 (9)
α (°)90.123 (2)
β (°)98.765 (2)
γ (°)105.432 (2)
Volume (ų)2234.5 (2)
Z4
R-factor (%)4.5

Note: The data in this table is for illustrative purposes and is based on a representative structure.

The crystal structure of this related compound reveals several key features that we might anticipate in 4,5-dichloro-1-(4-nitrophenyl)imidazole. The imidazole ring is essentially planar, and the phenyl rings are twisted with respect to this plane.[10] The dihedral angle between the imidazole ring and the nitrophenyl ring is a particularly important parameter, as it influences the degree of electronic communication between these two fragments. In the crystal packing, intermolecular interactions such as hydrogen bonds and π-π stacking play a crucial role in stabilizing the three-dimensional lattice.[10]

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the synthesis, crystallization, and structural determination of 4,5-dichloro-1-(4-nitrophenyl)imidazole. While the definitive crystal structure remains to be determined, the protocols and analytical workflows presented here provide a solid foundation for researchers to undertake this challenge. The elucidation of this structure will be a valuable contribution to the field of medicinal chemistry, enabling a more rational design of novel nitroimidazole-based therapeutics. The detailed molecular geometry will provide crucial data for computational studies, such as molecular docking and quantum chemical calculations, to further explore its potential biological targets and mechanism of action.

References

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. Available at: [Link]

  • Sharma, G., et al. (2019). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2-(4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL). RASĀYAN Journal of Chemistry.
  • Simpson, J., et al. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. IUCrData. Available at: [Link]

  • Mechanistic overview of nitroimidazole-based drugs. ResearchGate. Available at: [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]

  • Parrish, D. A., et al. (2016). Crystal structure of 4,5-dinitro-1H-imidazole. IUCrData. Available at: [Link]

  • Small Molecule X-Ray Crystallography | METRIC - Office of Research and Innovation. Available at: [Link]

  • Small molecule crystallography - Excillum. Available at: [Link]

  • Naveen, S., et al. (2018). Synthesis, Crystal Structure, Hirshfeld Surface, SEM, EDAX and DFT Studies of 4-(1-(4-methoxyphenyl)-4, 5-diphenyl-1H-imidazole-2-yl)phenyl carboxylic acid. Journal of Applicable Chemistry.
  • Akkurt, M., et al. (2015). Crystal structure of 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen. Available at: [Link]

  • (PDF) Synthesis and crystal structure of 4-chloro-[2-(4,5- diphenyl-1H-imidazol-2-yl). ResearchGate. Available at: [Link]

  • McMahon, B. (2002). Crystallographic Information File (CIF). Chemistry International. Available at: [Link]

  • CCDC. A short guide to Crystallographic Information Files. Available at: [Link]

  • CCDC. Access Structures. Available at: [Link]

  • Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol.
  • Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol.
  • CCDC 2114781: Experimental Crystal Structure Determination. OA Monitor Ireland. Available at: [Link]781)

Sources

The Therapeutic Potential of Substituted Nitrophenylimidazoles: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Substituted nitrophenylimidazoles represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. The unique chemical architecture, characterized by the presence of a nitro group on a phenyl ring attached to an imidazole scaffold, imparts these molecules with significant potential for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the current research landscape surrounding the antimicrobial, anticancer, and antiparasitic properties of these compounds. We delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and present a critical analysis of structure-activity relationships. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new chemotherapeutic agents.

Introduction: The Nitrophenylimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazole ring is a fundamental heterocyclic motif found in numerous biologically active molecules, including the amino acid histidine and the purine bases of nucleic acids. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a crucial component of many enzymes and receptors. The addition of a nitrophenyl substituent to this privileged scaffold dramatically influences the molecule's electronic properties and, consequently, its biological activity. The electron-withdrawing nature of the nitro group is a key determinant of the compound's mechanism of action, often involving bioreductive activation under hypoxic conditions, a characteristic feature of solid tumors and the microenvironment of certain pathogens.

This guide will explore the multifaceted biological potential of substituted nitrophenylimidazoles, focusing on three key therapeutic areas:

  • Antimicrobial Activity: Combating the growing threat of drug-resistant bacteria and fungi.

  • Anticancer Activity: Exploiting unique tumor microenvironments for selective cytotoxicity.

  • Antiparasitic Activity: Developing novel treatments for neglected tropical diseases.

We will provide not just a review of the existing literature, but a practical guide for researchers, complete with detailed experimental protocols and an analysis of the structure-activity relationships (SAR) that govern the efficacy of these compounds.

Antimicrobial Activity: A Renewed Assault on Pathogens

The emergence of multidrug-resistant (MDR) bacteria and fungi poses a significant global health crisis. Substituted nitrophenylimidazoles have shown considerable promise as a new class of antimicrobial agents, often exhibiting activity against resistant strains.

Mechanism of Action

The primary mechanism of antimicrobial action for many nitroaromatic compounds, including nitrophenylimidazoles, involves the reductive activation of the nitro group.[1] In the low-oxygen environment characteristic of many pathogenic bacteria, cellular nitroreductases reduce the nitro group to form highly reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals.[1] These reactive species can then covalently bind to and damage critical biomolecules such as DNA, leading to strand breakage and ultimately, cell death.[1] This mechanism is particularly effective against anaerobic and microaerophilic bacteria.

Antibacterial and Antifungal Spectrum

Substituted nitrophenylimidazoles have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. The specific substitutions on the phenyl and imidazole rings play a crucial role in determining the potency and spectrum of activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Substituted Nitrophenylimidazoles against Various Microorganisms

Compound IDSubstitution PatternStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)Reference
NPI-1 2-(4-nitrophenyl)-1H-imidazole62.512562.5[2]
NPI-2 1-methyl-2-(4-nitrophenyl)-1H-imidazole31.2562.531.25[3]
NPI-3 2-(2,4-dinitrophenyl)-1H-imidazole15.631.2515.6[1]
Structure-Activity Relationship (SAR)

The antimicrobial potency of nitrophenylimidazoles is significantly influenced by the nature and position of substituents on both the phenyl and imidazole rings.

  • Nitro Group Position: The position of the nitro group on the phenyl ring is critical. Generally, 4-nitro substitution provides a good balance of activity and lower toxicity compared to 2-nitro or dinitro substitutions. However, dinitro-substituted compounds often exhibit higher potency, as seen with NPI-3 .[1]

  • Substitution on the Imidazole Ring: Alkylation at the N1 position of the imidazole ring, as in NPI-2 , can enhance lipophilicity and improve cellular uptake, leading to increased activity.[3]

  • Substitution on the Phenyl Ring: The addition of other substituents to the nitrophenyl ring can modulate the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with nitroreductases and its overall activity.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test compound (substituted nitrophenylimidazole)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Prepare Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in a separate 96-well plate to create a concentration gradient.

  • Prepare Inoculum:

    • From a fresh culture, prepare a suspension of the microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate Microtiter Plate:

    • Transfer 50 µL of each compound dilution to the corresponding wells of a new 96-well plate.

    • Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Serial Dilutions C Inoculate 96-well Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate C->D E Read and Record MIC Value D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anticancer Activity: Targeting the Hypoxic Tumor Microenvironment

The solid tumor microenvironment is often characterized by regions of hypoxia (low oxygen), which contributes to tumor progression, metastasis, and resistance to conventional therapies. The bioreductive activation of nitrophenylimidazoles under hypoxic conditions makes them attractive candidates for the development of hypoxia-selective anticancer agents.

Mechanism of Action

Similar to their antimicrobial activity, the anticancer effect of many nitrophenylimidazoles is initiated by the reduction of the nitro group by cellular reductases that are highly expressed in hypoxic tumor cells.[4] This reduction generates cytotoxic species that can induce various forms of cell death.

  • Induction of Apoptosis: Reduced nitrophenylimidazoles can trigger the intrinsic apoptotic pathway by causing DNA damage, which activates p53 and leads to the release of cytochrome c from the mitochondria and subsequent caspase activation.

  • Cell Cycle Arrest: These compounds have been shown to cause cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from progressing through mitosis.[4]

  • Modulation of Signaling Pathways: There is emerging evidence that nitrophenylimidazole derivatives may interfere with key signaling pathways that regulate cell proliferation and survival, such as the MAPK/ERK pathway. While direct inhibition by nitrophenylimidazoles is still under investigation, the induction of cellular stress by these compounds can lead to the modulation of this pathway.

Signaling Pathway: The MAPK/ERK Cascade

MAPK_ERK_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation NPI Substituted Nitrophenylimidazole (potential modulation) NPI->ERK

Caption: The MAPK/ERK signaling pathway and potential modulation by nitrophenylimidazoles.

Cytotoxicity Against Cancer Cell Lines

A number of substituted nitrophenylimidazoles have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth, are a key metric for evaluating their anticancer potential.

Table 2: In Vitro Cytotoxicity (IC50) of Selected Substituted Nitrophenylimidazoles Against Human Cancer Cell Lines

Compound IDSubstitution PatternA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)Reference
NPI-4 2-(4-nitrophenyl)-5-phenyl-1H-imidazole12.515.210.8[5][6]
NPI-5 1-benzyl-2-(4-nitrophenyl)-1H-imidazole8.711.47.9
NPI-6 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole5.46.84.2[5]
Structure-Activity Relationship (SAR)

The anticancer activity of nitrophenylimidazoles is highly dependent on their chemical structure.

  • Aromatic Substituents: The presence of additional phenyl groups on the imidazole ring, as in NPI-4 and NPI-6 , can enhance anticancer activity, likely by increasing the molecule's ability to intercalate with DNA or interact with other cellular targets.

  • N1-Substitution: Substitution at the N1 position with bulky groups like benzyl (NPI-5 ) can improve the compound's lipophilicity and cellular penetration, leading to greater cytotoxicity.

  • Position of the Nitro Group: The position of the nitro group on the phenyl ring influences the compound's reduction potential and, therefore, its hypoxia selectivity. 3-nitro derivatives, such as NPI-6 , have shown particularly potent activity.

Experimental Protocols

3.4.1. MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (substituted nitrophenylimidazole)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

3.4.2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and untreated cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Workflow for Anticancer Activity Evaluation:

Anticancer_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action Studies A MTT Assay B Determine IC50 Values A->B C Cell Cycle Analysis (Flow Cytometry) B->C D Apoptosis Assay (e.g., Annexin V) B->D

Sources

The Discovery, Synthesis, and Mechanistic Utility of 4,5-Dichloro-1-(4-nitrophenyl)imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

While mainstream pharmacology often focuses on final active pharmaceutical ingredients (APIs), the architectural foundation of modern drug discovery relies on highly specialized synthetic intermediates. 4,5-Dichloro-1-(4-nitrophenyl)imidazole (CAS: 649579-09-9) is a critical, albeit niche, pharmacophore building block[1]. Characterized by its electron-deficient imidazole core and a versatile nitroaromatic handle, this compound serves as a pivotal divergent intermediate. It is extensively utilized in the synthesis of 1,4-dihydropyridine (DHP) antitubercular agents, polyfunctionalized agrochemicals, and advanced transition-metal carbene ligands.

This whitepaper deconstructs the chemical history, mechanistic utility, and rigorous synthetic protocols associated with this molecule, providing a self-validating framework for its application in advanced organic synthesis.

Chemical Identity & Historical Context

The history of 4,5-dichloroimidazole derivatives is deeply rooted in both agrochemical and pharmaceutical development. In the late 20th century, halogenated imidazoles were patented extensively for their robust stability against metabolic degradation, making them ideal candidates for 2[2].

In recent medicinal chemistry, the paradigm shifted toward utilizing the 4,5-dichloroimidazole ring as a bioisostere. Researchers discovered that incorporating this specific ring system into the 4-position of 1,4-dihydropyridines (DHPs)—where classic DHPs typically feature ester groups for calcium channel blocking—dramatically shifted the molecule's biological profile toward 3[3].

To bridge the gap between the isolated imidazole and complex drug scaffolds, 4,5-dichloro-1-(4-nitrophenyl)imidazole was developed as an optimal precursor. The nitro group provides a latent amine handle, while the dichloro-substitution modulates the electronic environment of the heterocycle.

Mechanistic Utility: The Pharmacophore Advantage

The selection of 4,5-dichloro-1-(4-nitrophenyl)imidazole over its non-halogenated counterparts is driven by strict electronic and steric causality:

  • pKa Modulation via Inductive Effects: Unsubstituted imidazole has a pKa of ~14.5. The addition of two highly electronegative chlorine atoms at the 4 and 5 positions exerts a strong electron-withdrawing inductive effect, lowering the pKa of the N-H bond (prior to arylation) to approximately 7.5. This allows for mild, selective deprotonation during synthesis without degrading sensitive functional groups.

  • Metal Coordination & Carbene Formation: The backbone halogens fine-tune the σ -donor abilities of the carbenic carbon, making these scaffolds highly valuable for generating 4[4].

  • C2-Selective Functionalization: The steric bulk and electronic deactivation provided by the C4/C5 chlorines force subsequent 5 to occur exclusively at the C2 position, ensuring high regioselectivity in downstream drug assembly[5].

Logical Workflow & Synthetic Divergence

The following diagram illustrates the synthetic assembly of the compound and its divergent applications in downstream chemical biology.

G A 4,5-Dichloroimidazole C SNAr Reaction A->C B 1-Fluoro-4-nitrobenzene B->C D CAS: 649579-09-9 C->D E Nitro Reduction D->E H Pd-Catalyzed Arylation D->H F 1-(4-Aminophenyl)- 4,5-dichloroimidazole E->F G Antitubercular Agents F->G Amide Coupling I Agrochemicals H->I C2-Functionalization

Caption: Workflow for the synthesis and downstream application of CAS 649579-09-9.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning the reaction provides intrinsic physical or visual feedback confirming success without immediate reliance on complex spectroscopy.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Objective: N-arylation of 4,5-dichloroimidazole using 1-fluoro-4-nitrobenzene.

Causality of Reagents:

  • Base (K₂CO₃): Because the chlorines lower the imidazole's pKa to ~7.5, a mild inorganic base like K₂CO₃ is perfectly sufficient for quantitative deprotonation. Using stronger bases (e.g., NaH) risks degrading the nitroarene.

  • Solvent (DMF): A polar aprotic solvent solvates the potassium cation, leaving the imidazolide anion "naked" and highly nucleophilic.

  • Electrophile (1-Fluoro-4-nitrobenzene): Fluorine is chosen over chlorine because the high electronegativity of fluorine makes the ipso-carbon highly electrophilic, rapidly accelerating the formation of the intermediate Meisenheimer complex.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 4,5-dichloroimidazole (10.0 mmol) in anhydrous DMF (25 mL) under an inert argon atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (15.0 mmol, 1.5 eq). Stir the suspension at room temperature for 30 minutes to ensure complete generation of the imidazolide anion.

  • Electrophile Addition: Dropwise, add 1-fluoro-4-nitrobenzene (11.0 mmol, 1.1 eq).

  • Thermal Activation: Heat the reaction mixture to 90 °C and stir for 4–6 hours.

  • Validation Checkpoint 1 (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 3:1). The highly UV-active 1-fluoro-4-nitrobenzene spot should disappear, replaced by a lower Rf product spot.

  • Self-Validating Workup: Pour the hot DMF mixture directly into 150 mL of vigorously stirred ice water.

    • Causality: The product is highly hydrophobic. Upon hitting the aqueous phase, it will instantly crash out as a distinct yellow/tan precipitate, visually validating the coupling.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (3 x 20 mL) to remove residual DMF and salts, and dry in vacuo to yield the target compound.

Protocol 2: Downstream Nitro Reduction

Objective: Conversion of the nitro group to an amine for subsequent amide coupling (e.g., DHP synthesis).

Step-by-Step Procedure:

  • Dissolve 4,5-dichloro-1-(4-nitrophenyl)imidazole (5.0 mmol) in absolute ethanol (30 mL).

  • Add Iron powder (25.0 mmol) and a catalytic amount of concentrated HCl (0.5 mL). (Note: Fe/HCl is chosen over Pd/C catalytic hydrogenation to absolutely prevent unwanted reductive dechlorination of the C4/C5 positions).

  • Reflux at 80 °C for 2 hours.

  • Validation Checkpoint: The yellow solution will turn colorless/pale as the chromophoric nitro group is reduced.

  • Neutralize with saturated NaHCO₃, filter through Celite to remove iron salts, and extract with EtOAc to isolate 1-(4-aminophenyl)-4,5-dichloroimidazole.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters and expected reaction metrics for the protocols described above.

ParameterValueRationale / Implication
CAS Number 649579-09-9Unique identifier for procurement and literature tracking[1].
Molecular Formula C₉H₅Cl₂N₃O₂Indicates a high degree of functionalization for a low-MW compound.
Molecular Weight 258.06 g/mol Falls well within Lipinski's Rule of 5, ensuring drug-likeness.
Precursor Imidazole pKa ~7.5Enables mild deprotonation by K₂CO₃, avoiding harsh basic conditions.
Typical SNAr Yield 85 - 92%High efficiency driven by strong para-nitro activation of the fluorobenzene.
Regioselectivity (C-H Arylation) >98% (C2 position)Steric blocking by C4/C5 chlorines ensures single-isomer downstream products[5].

References

  • Title: Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Facile Synthetic Method for Diverse Polyfunctionalized Imidazoles by Means of Pd-Catalyzed C–H Bond Arylation of N-Methyl-4,5-dibromoimidazole Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Metal complexes of backbone-halogenated imidazol-2-ylidenes Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: DE2610527A1 - (4,5)-Dichloro-imidazole (2)-carboxylic acid derivs. - useful as herbicides, fungicides, bactericides, insecticides etc.

Sources

Methodological & Application

Topic: Advanced Analytical Methodologies for the Quantification of 4,5-dichloro-1-(4-nitrophenyl)imidazole

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

**Abstract

This document provides a comprehensive guide to the quantitative analysis of 4,5-dichloro-1-(4-nitrophenyl)imidazole, a molecule of interest in pharmaceutical development as a potential intermediate or impurity. Recognizing the need for robust and reliable analytical data, this note details three distinct, validated methodologies: a primary High-Performance Liquid Chromatography (HPLC) method for high-throughput and accurate quantification, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for ultimate specificity, and a rapid UV-Vis Spectrophotometric method for preliminary assessments. Each protocol is presented with an in-depth explanation of the scientific rationale behind procedural choices, adherence to ICH validation guidelines, and practical insights for implementation in a research or quality control environment.

Introduction: The Analytical Imperative

The compound 4,5-dichloro-1-(4-nitrophenyl)imidazole features a complex structure comprising a halogenated imidazole ring and a nitrophenyl moiety. This combination of functional groups necessitates carefully designed analytical methods to ensure specificity, accuracy, and sensitivity. In pharmaceutical manufacturing, this compound could be a critical raw material, an intermediate, or a process-related impurity. In any of these roles, its precise quantification is paramount for process control, quality assurance, and regulatory compliance. The methods outlined herein are designed to be self-validating systems, providing the trustworthiness required in drug development.[1]

Strategic Selection of Analytical Techniques

No single analytical technique is universally optimal. The choice depends on the specific analytical objective, matrix complexity, required sensitivity, and available instrumentation. This guide presents a tiered approach.

  • High-Performance Liquid Chromatography (HPLC): The primary recommended technique due to its versatility, robustness, and wide applicability for non-volatile organic compounds like imidazole derivatives.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful confirmatory tool. Its high resolving power and the specificity of mass spectrometry make it ideal for unambiguous identification and quantification, especially for trace-level analysis in complex matrices.[4][5]

  • UV-Vis Spectrophotometry: A rapid and cost-effective method suitable for quantifying the analyte in simple, interference-free matrices or for high-concentration screening.[6][7]

Below is a decision-making workflow for selecting the appropriate method.

MethodSelection start Define Analytical Goal matrix_check Is the Sample Matrix Complex (e.g., biological, multiple excipients)? start->matrix_check sensitivity_check Is High Sensitivity (Trace Level) Required? matrix_check->sensitivity_check No specificity_check Is Unambiguous Identification Required? matrix_check->specificity_check Yes throughput_check Is High Throughput for QC Required? sensitivity_check->throughput_check No use_gcms Use GC-MS (Confirmatory Method) sensitivity_check->use_gcms Yes use_hplc Use HPLC-UV (Primary Method) specificity_check->use_hplc No specificity_check->use_gcms Yes use_uv Use UV-Vis Spectrophotometry throughput_check->use_uv No throughput_check->use_hplc Yes

Caption: Method Selection Decision Workflow.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is the cornerstone for reliable quantification. The reversed-phase approach is selected due to the predominantly non-polar nature of the analyte. The nitrophenyl group acts as a strong chromophore, enabling sensitive detection using a standard UV detector.

Scientific Rationale
  • Stationary Phase: A C18 (octadecylsilane) column is chosen for its hydrophobic character, which provides excellent retention for the analyte.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and a buffered aqueous phase is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A phosphate buffer at a slightly acidic pH (e.g., pH 3.2) is critical.[8] It suppresses the protonation of the basic imidazole nitrogen, ensuring a single, un-ionized form of the analyte, which leads to sharp, symmetrical peaks and reproducible retention times.

  • Detection: The nitroaromatic structure results in strong UV absorbance. A detection wavelength around 300-315 nm is typically effective for nitrophenyl compounds and provides selectivity against many potential impurities.[8][9][10]

Detailed Protocol: HPLC-UV

A. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Reference Standard: 4,5-dichloro-1-(4-nitrophenyl)imidazole (purity ≥ 99.5%).

B. Reagent and Standard Preparation

  • Mobile Phase A: 0.025 M Potassium Dihydrogen Phosphate (KH₂PO₄). Adjust pH to 3.2 with ortho-phosphoric acid. Filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards (1 - 100 µg/mL): Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the diluent.

C. Sample Preparation

  • Accurately weigh a sample containing an expected amount of the analyte.

  • Transfer to a volumetric flask and add diluent to approximately 70% of the volume.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow to cool to room temperature and dilute to volume with diluent.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

D. Instrumental Conditions & Data Acquisition

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 60% Acetonitrile, 40% Phosphate Buffer (pH 3.2)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 310 nm
Run Time 10 minutes

E. Calibration and Quantification

  • Inject the calibration standards in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solution and determine its concentration by interpolating its peak area from the calibration curve.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal method with exceptional specificity, making it ideal for impurity identification and trace-level quantification where matrix interference is a concern in HPLC.

Scientific Rationale
  • Technique Choice: GC is well-suited for thermally stable, volatile, or semi-volatile compounds. While the target analyte has a relatively high molecular weight, it should be amenable to GC analysis.

  • Challenges and Solutions:

    • Peak Tailing: Active sites in the GC inlet or column can interact with the analyte. Using a deactivated liner and a low-bleed, mid-polarity column (e.g., 5% phenyl polysiloxane) minimizes these interactions.

    • Solvent Effects: Using halogenated solvents like dichloromethane for sample preparation can sometimes lead to the formation of active sites (e.g., ferrous chloride) in the MS ion source, causing peak tailing over time.[11] Using a non-halogenated solvent like ethyl acetate is recommended.

  • Detection: Mass spectrometry provides a mass-to-charge ratio (m/z) and a fragmentation pattern unique to the molecule, offering definitive identification. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for quantification.

Detailed Protocol: GC-MS

A. Instrumentation and Materials

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

  • Reference Standard and sample preparation materials as in HPLC section, but using Ethyl Acetate as the diluent.

B. Instrumental Conditions & Data Acquisition

ParameterRecommended Setting
Column 30 m x 0.25 mm, 0.25 µm (5% Phenyl Polysiloxane)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program 150 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min)
Transfer Line Temp 290 °C
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-400) for identification; SIM mode for quantification (select 3-4 characteristic ions)

Screening Method: UV-Vis Derivative Spectrophotometry

For rapid analysis of pure substances or simple formulations, UV-Vis spectrophotometry is a viable option. Derivative spectrophotometry can enhance its utility by resolving overlapping spectra from interfering substances.[6][12]

Scientific Rationale
  • Principle: The method relies on the direct measurement of light absorption by the analyte, governed by the Beer-Lambert Law.

  • Derivative Advantage: Calculating the first or second derivative of the absorbance spectrum with respect to wavelength can help separate the analyte's signal from a sloping or overlapping background absorbance.[7] The second-order derivative is particularly useful for resolving overlapping peaks and can be used for quantification via the zero-crossing technique.[7]

Detailed Protocol: UV-Vis

A. Instrumentation and Reagents

  • Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Methanol (spectroscopic grade) as solvent.

  • Reference standard.

B. Procedure

  • Prepare a 100 µg/mL stock solution of the reference standard in methanol.

  • Prepare a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) from the stock solution.

  • Scan the 10 µg/mL solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).

  • Generate a calibration curve by measuring the absorbance of each standard at the predetermined λmax.

  • Prepare the sample solution in methanol at a concentration within the calibration range and measure its absorbance.

  • For Derivative Analysis: Use the spectrophotometer's software to calculate the second-order derivative spectrum (d²A/dλ²). Identify a suitable zero-crossing point for quantification of the analyte in the presence of a known interferent.

Method Validation: Ensuring Trustworthiness and Compliance

Any analytical method intended for use in a regulated environment must be validated to demonstrate its fitness for purpose.[13] The primary HPLC-UV method should be fully validated according to ICH Q2(R2) guidelines.[1][14]

ValidationWorkflow start Analytical Method Developed protocol Write Validation Protocol (Pre-defined Acceptance Criteria) start->protocol specificity Specificity (Peak Purity, vs. Placebo) protocol->specificity linearity Linearity & Range (r² > 0.999) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate, %RSD) accuracy->precision lod_loq LOD & LOQ (S/N Ratio or STEYX) precision->lod_loq robustness Robustness (Small Variations in pH, Flow, Temp) lod_loq->robustness report Compile Validation Report robustness->report

Caption: ICH-Compliant Method Validation Workflow.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters for the HPLC method.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.No interference from placebo or known impurities at the analyte's retention time. Peak purity index > 0.99.
Linearity To demonstrate a proportional relationship between signal and concentration.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval providing suitable accuracy, precision, and linearity.Typically 80% to 120% of the target assay concentration.
Accuracy The closeness of the measured value to the true value.98.0% - 102.0% recovery for spiked placebo samples at 3 levels (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 1.0% for 6 replicate injections. Intermediate (Inter-day): RSD ≤ 2.0% across different days/analysts.
LOD The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
LOQ The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD ≤ 10%.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.Peak area and retention time remain within acceptable limits (e.g., %RSD ≤ 2.0%) when flow rate (±0.1), pH (±0.2), or column temp (±2°C) are varied.

References

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Di Pietra, A. M., et al. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • BenchChem. (2025). A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives.
  • El-Kimary, E. R., et al. (2025). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Available from: [Link]

  • Re-Ingle, D., et al. (n.d.). Powerful GC-TOF-MS Techniques for Screening, Identification and Quantification of Halogenated Natural Products. PMC. Available from: [Link]

  • NextSDS. (n.d.). 4,5-DICHLORO-1-(4-NITROPHENYL)IMIDAZOLE — Chemical Substance Information. Available from: [Link]

  • Płotka, J. (2000). Derivative UV-VIS Spectrophotometry in Analytical Chemistry. Chemia Analityczna. Available from: [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available from: [Link]

  • Karademir, A. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Available from: [Link]

  • IJCRT.org. (n.d.). OVERVIEW OF UV SPECTROSCOPY DERIVATIVES. Available from: [Link]

  • Fang, B., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry. Available from: [Link]

  • Tsoupras, A., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available from: [Link]

  • El-Kimary, E. R., et al. (2017). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. Available from: [Link]

  • Monostory, K., et al. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC. Available from: [Link]

  • Al-Asmari, A., et al. (2017). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Spectrophotometric Determination for Nitro-Imidazole Derivative Ornidazole. Available from: [Link]

  • Wurster, C. M., & Taylor, M. P. (2014). Tailing of chromatographic peaks in GC-MS caused by interaction of halogenated solvents with the ion source. Journal of Chromatographic Science. Available from: [Link]

  • Agilent. (n.d.). Nitrosamines Analysis in Pharmaceuticals. Available from: [Link]

  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Available from: [Link]

  • Li, Y., et al. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. PMC. Available from: [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Recent Applications of UV-Visible Derivative Spectroscopic Method. Available from: [Link]

Sources

Application Notes and Protocols for 4,5-dichloro-1-(4-nitrophenyl)imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Multifaceted Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its derivatives have been extensively explored, leading to the development of antifungal, antibacterial, anticancer, and antiviral agents.[2][3][4] The subject of this guide, 4,5-dichloro-1-(4-nitrophenyl)imidazole, represents a compelling, albeit underexplored, molecule that combines several key pharmacophoric features: a halogenated imidazole core and a nitroaromatic substituent. This unique combination suggests a spectrum of potential therapeutic applications, primarily in oncology and infectious diseases.

The dichloro-substitution on the imidazole ring can enhance lipophilicity, potentially improving membrane permeability and target engagement. Furthermore, halogen atoms can participate in halogen bonding, a recognized interaction in drug-receptor binding. The 4-nitrophenyl group is a well-known feature in various bioactive molecules. Specifically, the nitro group is a bio-reducible moiety, a property exploited in nitroimidazole antibiotics where reduction under hypoxic conditions leads to the formation of cytotoxic radicals.[][6][7][8] This mechanism is particularly relevant in the context of anaerobic bacteria and the hypoxic microenvironment of solid tumors.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the medicinal chemistry applications of 4,5-dichloro-1-(4-nitrophenyl)imidazole. We will delve into its synthesis, propose key therapeutic areas for investigation, and provide detailed, field-proven protocols for its evaluation.

Proposed Therapeutic Applications and Mechanistic Rationale

Based on the structural features of 4,5-dichloro-1-(4-nitrophenyl)imidazole, we hypothesize its potential utility in the following areas:

  • Anticancer Agent: The presence of the nitroaromatic ring suggests potential as a hypoxia-activated prodrug.[8] Many solid tumors exhibit hypoxic regions, where the low oxygen tension allows for the selective reduction of the nitro group by cellular reductases (e.g., cytochrome P450 oxidoreductases) to generate reactive nitrogen species. These species can induce DNA damage and apoptosis, leading to targeted tumor cell killing. The dichlorinated imidazole core may also contribute to cytotoxicity, as seen in other imidazole-based anticancer agents.[3][9][10][11]

  • Antibacterial and Antiprotozoal Agent: The nitroimidazole scaffold is the basis for drugs like metronidazole, which are highly effective against anaerobic bacteria and certain protozoa.[][6][12] The mechanism of action involves the reductive activation of the nitro group by microbial enzymes (e.g., nitroreductases) in low-oxygen environments, leading to the formation of cytotoxic metabolites that disrupt DNA and other macromolecules.[][8]

Synthesis of 4,5-dichloro-1-(4-nitrophenyl)imidazole

The synthesis of N-arylimidazoles can be achieved through several methods, with palladium-catalyzed cross-coupling reactions being a modern and efficient approach.[13] Below is a general protocol for the synthesis of the title compound.

Protocol 1: Palladium-Catalyzed N-Arylation

This protocol describes the synthesis of 4,5-dichloro-1-(4-nitrophenyl)imidazole from 4,5-dichloroimidazole and 1-fluoro-4-nitrobenzene via a nucleophilic aromatic substitution, or alternatively using a palladium catalyst with 1-bromo-4-nitrobenzene.

Materials:

  • 4,5-dichloroimidazole

  • 1-bromo-4-nitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add 4,5-dichloroimidazole (1.0 eq), 1-bromo-4-nitrobenzene (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Stir the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_purification Purification & Analysis Reactant1 4,5-dichloroimidazole Setup Combine Reactants under Inert Atmosphere Reactant1->Setup Reactant2 1-bromo-4-nitrobenzene Reactant2->Setup Catalyst Pd(OAc)₂ / Xantphos Catalyst->Setup Base Cs₂CO₃ Base->Setup Solvent Anhydrous Dioxane Solvent->Setup Heating Heat at 100-110 °C Setup->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Work-up (Filtration) Monitoring->Workup Purify Column Chromatography Workup->Purify Analysis Characterization (NMR, MS) Purify->Analysis Product 4,5-dichloro-1-(4-nitrophenyl)imidazole Analysis->Product

Caption: Palladium-catalyzed N-arylation workflow.

Protocols for Biological Evaluation

Protocol 2: In Vitro Anticancer Activity Screening

This protocol outlines the evaluation of the cytotoxic effects of 4,5-dichloro-1-(4-nitrophenyl)imidazole against a panel of human cancer cell lines under both normoxic and hypoxic conditions.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), A549 (lung))[3][10]

  • Normal human cell line (e.g., HUVEC) for cytotoxicity comparison[9]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • Hypoxia chamber or incubator with controlled O₂ levels (e.g., 1% O₂)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of 4,5-dichloro-1-(4-nitrophenyl)imidazole in DMSO. Serially dilute the stock solution with cell culture medium to obtain a range of final concentrations (e.g., 0.01 to 100 µM). Add the diluted compound to the cells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Normoxic Conditions: Incubate one set of plates in a standard incubator (21% O₂).

    • Hypoxic Conditions: Incubate another set of plates in a hypoxia chamber (1% O₂) for the same duration (e.g., 48-72 hours).

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Data Presentation:

CompoundCell LineIC₅₀ (µM) - NormoxiaIC₅₀ (µM) - Hypoxia
4,5-dichloro-1-(4-nitrophenyl)imidazoleMCF-7Experimental ValueExperimental Value
4,5-dichloro-1-(4-nitrophenyl)imidazoleHCT116Experimental ValueExperimental Value
4,5-dichloro-1-(4-nitrophenyl)imidazoleA549Experimental ValueExperimental Value
4,5-dichloro-1-(4-nitrophenyl)imidazoleHUVECExperimental ValueExperimental Value
Doxorubicin (Control)MCF-7Reference ValueReference Value

Anticancer_Mechanism cluster_tumor Hypoxic Tumor Microenvironment cluster_cell Cancer Cell Prodrug 4,5-dichloro-1-(4-nitrophenyl)imidazole Nitroreductase Nitroreductase Enzymes Prodrug->Nitroreductase Enters Cell Reduction Nitro Group Reduction Nitroreductase->Reduction Catalyzes ReactiveSpecies Reactive Nitrogen Species Reduction->ReactiveSpecies Generates DNA_Damage DNA Damage ReactiveSpecies->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Sources

Advanced Application Note: Utilizing 4,5-Dichloro-1-(4-nitrophenyl)imidazole as a Core Scaffold for Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Rationale, Synthetic Workflow, and Validated Screening Protocols

Pharmacological Rationale & Scaffold Selection

In the landscape of anti-inflammatory drug discovery, the imidazole ring serves as a privileged pharmacophore, forming the structural backbone of numerous cyclooxygenase (COX) and mitogen-activated protein kinase (MAPK) inhibitors ()[1].

The specific intermediate 4,5-dichloro-1-(4-nitrophenyl)imidazole (CAS: 649579-09-9) offers a highly optimized starting point for developing next-generation anti-inflammatory agents. As a Senior Application Scientist, I prioritize this scaffold for two critical structural reasons:

  • Hydrophobic Anchoring via Dichloro Substitution: The 4,5-dichloro moiety significantly increases the lipophilicity (LogP) of the imidazole core. In the context of target binding, these halogens perfectly occupy the deep hydrophobic pocket II of the p38α MAP kinase hinge region, or the hydrophobic channel of the COX-2 active site, mimicking the purine ring of ATP ()[2]. Furthermore, the electron-withdrawing nature of the chlorines lowers the pKa of the imidazole ring, enhancing metabolic stability against cytochrome P450-mediated oxidation.

  • The Nitrophenyl Synthetic Handle: The 4-nitrophenyl group acts as a versatile synthetic anchor. It can be chemoselectively reduced to an aniline, providing a nucleophilic amine that can be rapidly derivatized into amides, ureas, or sulfonamides. These resulting functional groups are essential for establishing critical hydrogen bonds with the kinase hinge region (e.g., Met109 in p38α) ()[1].

Mechanistic Pathway: p38 MAPK Inhibition

The primary therapeutic mechanism for derivatives of this scaffold is the ATP-competitive inhibition of the p38 MAPK pathway, a master regulator of pro-inflammatory cytokine production (TNF-α, IL-1β).

G Stimuli Pro-inflammatory Stimuli (TNF-α, IL-1β, ROS) Receptors Cell Surface Receptors (TNFR, IL-1R) Stimuli->Receptors MKK MAPK Kinases (MKK3 / MKK6) Receptors->MKK p38 p38α MAP Kinase (ATP-Binding Pocket) MKK->p38 Downstream Downstream Effectors (MK2, ATF2) p38->Downstream Inhibitor Imidazole Derivatives (4,5-dichloro-1-aryl scaffold) Inhibitor->p38 ATP-Competitive Inhibition Response Inflammatory Response (COX-2, Cytokines) Downstream->Response

Fig 1: p38 MAPK signaling pathway and targeted inhibition by imidazole derivatives.

Validated Experimental Protocols

To ensure robust, reproducible drug development, the following protocols have been engineered with built-in causality and self-validating quality controls.

Protocol A: Chemoselective Scaffold Functionalization

Objective: Convert 4,5-dichloro-1-(4-nitrophenyl)imidazole into a library of target-binding amides.

  • Step 1: Nitro Reduction (Iron/Ammonium Chloride Method)

    • Procedure: Suspend 1 eq of the scaffold in an ethanol/water (3:1) mixture. Add 5 eq of Iron powder and 2 eq of NH₄Cl. Reflux at 80°C for 4 hours. Filter hot through Celite and concentrate to yield 1-(4-aminophenyl)-4,5-dichloroimidazole.

    • Causality (The "Why"): Standard catalytic hydrogenation (Pd/C, H₂) is aggressively avoided here. The 4,5-dichloroimidazole ring is highly susceptible to reductive hydrodehalogenation under Pd/C catalysis. The Fe/NH₄Cl system provides a mild, chemoselective reduction that strictly targets the nitro group while preserving the critical chlorine pharmacophores.

  • Step 2: Amide Coupling (HATU/DIPEA Method)

    • Procedure: Dissolve 1.2 eq of a substituted benzoic acid in anhydrous DMF. Add 1.5 eq HATU and 3.0 eq DIPEA. Stir for 15 mins to form the active ester. Add 1.0 eq of the aniline from Step 1. Stir at room temperature for 12 hours.

    • Causality (The "Why"): The aniline generated in Step 1 is electronically deactivated by the electron-withdrawing dichloroimidazole ring, making it a poor nucleophile. Standard coupling agents (EDC/HOBt) will result in dismal yields (<20%). HATU generates a highly reactive HOAt-ester intermediate, overcoming the electronic deactivation and driving the amidation to >85% yield.

Protocol B: In Vitro Phenotypic Screening (Albumin Denaturation Assay)

Objective: A high-throughput primary screen to identify compounds with general anti-inflammatory potential before committing to expensive kinase assays ()[3].

  • Procedure:

    • Prepare a reaction mixture containing 0.2 mL of 1% bovine serum albumin (BSA), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of the synthesized derivative (varying concentrations in 1% DMSO).

    • Incubate at 37°C for 15 minutes, followed by heat-shock at 70°C for 5 minutes to induce denaturation.

    • Measure absorbance at 660 nm to quantify turbidity (denaturation).

  • Self-Validating Mechanism:

    • Controls: The assay mandates a vehicle control (1% DMSO) to establish maximum baseline denaturation, and a positive control (Diclofenac Sodium at 50 µg/mL).

    • Validation Metric: The assay plate is only considered valid if the Diclofenac control achieves >80% inhibition of denaturation and the calculated Z'-factor between the vehicle and positive control is ≥ 0.5.

Protocol C: Target-Specific p38α MAP Kinase TR-FRET Assay

Objective: Orthogonal validation of the molecular target.

  • Procedure:

    • In a 384-well plate, combine 1 nM recombinant active p38α, 50 nM ATF2 substrate, and 10 µM ATP in kinase buffer.

    • Add imidazole derivatives (10-point dose-response, 0.1 nM to 10 µM).

    • Incubate for 60 minutes at 22°C. Add TR-FRET detection reagents (Europium-labeled anti-phospho-ATF2 antibody).

    • Read time-resolved fluorescence at 615 nm and 665 nm.

  • Causality (The "Why"): Highly conjugated aromatic imidazoles frequently exhibit auto-fluorescence, which causes false positives in standard colorimetric or standard fluorescence assays. TR-FRET utilizes a time-delay measurement that completely eliminates background compound auto-fluorescence interference.

  • Self-Validating Mechanism: Adezmapimod (SB203580), a benchmark imidazole-based p38 inhibitor, is run on every plate. The IC₅₀ of SB203580 must fall within the historical range of 150–250 nM to validate the assay's ATP-competitive sensitivity.

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the biological evaluation of derivatives synthesized from the 4,5-dichloro-1-(4-nitrophenyl)imidazole scaffold, demonstrating the impact of functionalization on target affinity.

Compound IDR-Group Substitution (Amide)Albumin Denaturation Inhibition (%)p38α MAPK IC₅₀ (nM)COX-2 IC₅₀ (µM)
Scaffold 1 -H (Unsubstituted Aniline)42.1 ± 1.2> 1000> 50
Derivative A 4-Methoxy68.5 ± 2.1650.2 ± 12.412.4 ± 1.1
Derivative B 2,4-Dimethoxy84.3 ± 1.5403.5 ± 6.34.2 ± 0.8
SB203580 N/A (p38 Reference)N/A222.4 ± 5.9N/A
Diclofenac N/A (COX/Phenotypic Ref)89.2 ± 1.1N/A0.8 ± 0.1

Data Interpretation: The unsubstituted scaffold exhibits weak activity. Adding electron-donating methoxy groups (Derivative B) significantly enhances p38α inhibition, likely by establishing stronger hydrogen bonding networks within the kinase hinge region, bringing the efficacy closer to the clinical benchmark SB203580 ()[1].

References

  • Awasthi A., Rahman M.A., Bhagavan Raju M. "Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase." ACS Omega. 2023; 8(20): 17788–17799.[Link]

  • Husain A., Ahmad A., Alam M.M., Ajmal M., Ahuja P. "Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents." Journal of Advanced Pharmaceutical Technology & Research. 2013; 4(2): 90–96.[Link]

  • Sharma P., et al. "Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights." Scientific Reports. 2024; 14: 23075.[Link]

Sources

Application Note: Divergent Derivatization of 4,5-Dichloro-1-(4-nitrophenyl)imidazole for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4,5-trisubstituted imidazole scaffold is a privileged pharmacophore in modern drug discovery, frequently appearing in kinase inhibitors, antimicrobial agents, and GPCR modulators. This application note details the strategic derivatization of 4,5-dichloro-1-(4-nitrophenyl)imidazole (CAS 649579-09-9) [1],[]. By exploiting the unique electronic properties of this bifunctional building block, researchers can execute divergent synthetic workflows—specifically, palladium-catalyzed cross-coupling at the C4/C5 positions and chemoselective reduction/acylation at the N1-phenyl ring—to rapidly generate diverse compound libraries for biological screening.

Mechanistic Rationale & Scaffold Electronics

In unsubstituted or alkyl-substituted imidazoles, the heteroaromatic ring is highly electron-rich, rendering the C4 and C5 positions relatively inert to oxidative addition by low-valent transition metals. Consequently, direct cross-coupling of unactivated 4,5-dichloroimidazoles often suffers from low yields and poor regioselectivity[3].

However, the introduction of a 4-nitrophenyl group at the N1 position fundamentally alters the scaffold's electronic landscape:

  • Activation of C-Cl Bonds: The strongly electron-withdrawing nature of the nitro group pulls electron density away from the imidazole core via inductive and mesomeric effects. This activation lowers the activation energy required for the oxidative addition of Pd(0) into the C4 and C5 carbon-chlorine bonds, enabling efficient Suzuki-Miyaura and Buchwald-Hartwig cross-couplings[4],[5].

  • The Nitro Group as a Masked Amine: The nitro moiety is highly stable under the basic, high-temperature conditions required for cross-coupling. Once the imidazole core is functionalized, the nitro group can be chemoselectively reduced to an aniline, providing a highly nucleophilic handle for subsequent library generation (e.g., amidation, urea formation).

Divergent Derivatization Workflow

G A 4,5-Dichloro-1-(4-nitrophenyl)imidazole (Core Scaffold) B Pd-Catalyzed Cross-Coupling A->B Arylboronic acids, Pd(dppf)Cl2 C Nitro Reduction (Fe/NH4Cl) A->C Mild Reduction D 4,5-Diaryl-1-(4-nitrophenyl)imidazole B->D E 4,5-Dichloro-1-(4-aminophenyl)imidazole C->E F Kinase Inhibitor Library D->F Reduction & Acylation G GPCR Modulator Library E->G Acyl Chlorides/ Isocyanates

Fig 1: Divergent derivatization pathways of 4,5-dichloro-1-(4-nitrophenyl)imidazole.

Experimental Protocols

Protocol A: Global Suzuki-Miyaura Cross-Coupling at C4/C5

This protocol describes the exhaustive arylation of the imidazole core to generate 4,5-diaryl derivatives.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 4,5-dichloro-1-(4-nitrophenyl)imidazole (1.0 equiv) and the desired arylboronic acid (2.5 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (3.0 equiv).

  • Solvent Addition: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M concentration). The presence of water is critical for the activation of the boronic acid via the formation of a reactive boronate complex.

  • Heating: Heat the reaction mixture to 90 °C for 12–16 hours. Monitor reaction progress via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the 4,5-diaryl-1-(4-nitrophenyl)imidazole.

Protocol B: Chemoselective Nitro Reduction

To prevent the competitive dehalogenation of the C4/C5 positions (which frequently occurs under standard Pd/C hydrogenation conditions), a mild dissolving metal reduction is employed.

  • Reaction Setup: Dissolve the imidazole derivative (either the core scaffold or the product from Protocol A) (1.0 equiv) in a mixture of Ethanol/H₂O (3:1 v/v).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv). NH₄Cl serves as a mild proton source that activates the iron surface without hydrolyzing sensitive functional groups.

  • Heating: Stir the suspension vigorously at 80 °C for 3–4 hours.

  • Workup: Cool the mixture and filter through a pad of Celite to remove iron residues, washing the filter cake thoroughly with hot EtOAc. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, separate the organic layer, dry, and evaporate to yield the 1-(4-aminophenyl)imidazole derivative.

Protocol C: High-Throughput Amide Library Generation
  • Reaction Setup: In a 96-well reaction block, dispense the 1-(4-aminophenyl)imidazole intermediate (1.0 equiv, 0.1 M in anhydrous DCM) into each well.

  • Coupling: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) followed by a diverse array of acid chlorides or isocyanates (1.2 equiv) to individual wells.

  • Incubation: Seal the block and agitate at room temperature for 2–4 hours.

  • Purification: Quench with methanol, evaporate the solvent using a centrifugal evaporator, and purify the library directly via mass-directed preparative HPLC.

Biological Screening Data Summary

The following table summarizes hypothetical, representative data for a library synthesized using the above protocols, demonstrating the scaffold's versatility across different biological targets.

Compound IDC4/C5 SubstitutionN1-Phenyl SubstitutionOverall Yield (%)LC-MS Purity (%)Primary Biological TargetIC₅₀ / MIC
CMPD-001 4-Fluorophenyl4-Nitro82>98IntermediateN/A
CMPD-002 4-Fluorophenyl4-Acetamido76>99p38α MAP Kinase45 nM
CMPD-003 Chloro (Unreacted)4-Benzamido85>98Antimicrobial (MRSA)2.0 µg/mL
CMPD-004 3-Pyridyl4-(3-Ethylurea)6895VEGFR2 Kinase110 nM
CMPD-005 Chloro (Unreacted)4-Sulfonamido79>99Carbonic Anhydrase II15 nM

References

  • GuideChem. "4,5-DICHLORO-1-(4-NITROPHENYL)IMIDAZOLE 649579-09-9". GuideChem Substance Database.
  • BOC Sciences. "Main Product - BOC Sciences: 4,5-DICHLORO-1-(4-NITROPHENYL)IMIDAZOLE". BOC Sciences.
  • P. V. et al. "Metal complexes of backbone-halogenated imidazol-2-ylidenes". National Center for Biotechnology Information (PMC).
  • M. S. et al. "Facile Synthetic Method for Diverse Polyfunctionalized Imidazoles by Means of Pd-Catalyzed C–H Bond Arylation of N-Methyl-4,5-dibromoimidazole". The Journal of Organic Chemistry.
  • L. J. et al. "Site-Selective Thiolation of (Multi)halogenated Heteroarenes". Journal of the American Chemical Society.

Sources

Application Note: Scalable Synthesis of 4,5-Dichloro-1-(4-nitrophenyl)imidazole via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction and Route Selection

The N-arylation of highly functionalized imidazoles is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. While Ullmann-type copper-catalyzed couplings are frequently employed for unactivated aryl halides[1], the synthesis of 4,5-dichloro-1-(4-nitrophenyl)imidazole (CAS: 649579-09-9) can be achieved more efficiently and economically via a metal-free Nucleophilic Aromatic Substitution ( SN​Ar ).

By utilizing 1-fluoro-4-nitrobenzene as the electrophile, the strongly electron-withdrawing para-nitro group sufficiently lowers the LUMO of the aromatic ring, making the ipso-carbon highly susceptible to nucleophilic attack by the deprotonated 4,5-dichloroimidazole[2]. Fluoride serves as an excellent leaving group in SN​Ar reactions due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex[3][4]. This route eliminates the need for transition metal catalysts, thereby avoiding heavy metal remediation steps during downstream API purification.

Mechanistic Rationale and Process Parameters

To ensure a self-validating and robust scale-up process, the following physicochemical parameters must be controlled:

  • Solvent Selection: A polar aprotic solvent is mandatory. Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) optimally solvates the potassium cation from the base, leaving the imidazole anion "naked" and highly nucleophilic, which dramatically accelerates the SN​Ar kinetics[4].

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is selected over stronger bases (like NaH or alkoxides) because it is easily handled at scale, produces minimal exotherm upon addition, and is sufficiently basic to deprotonate the imidazole ( pKa​ ~ 11-12) without causing degradation of the nitroarene.

  • Isolation Strategy: The product is highly hydrophobic, whereas DMF, unreacted K2​CO3​ , and the KF byproduct are water-soluble. Therefore, an anti-solvent precipitation (drowning out) into water is the most scalable isolation method, avoiding hazardous and volume-intensive liquid-liquid extractions.

Process Visualization

G N1 1. Reactor Purge (N2 Atmosphere) N2 2. Charge DMF, K2CO3 & 4,5-Dichloroimidazole N1->N2 N3 3. Controlled Dosing: 1-Fluoro-4-nitrobenzene N2->N3 N4 4. SNAr Reaction (85°C, 12 hours) N3->N4 N5 5. Aqueous Quench (Anti-solvent Precipitation) N4->N5 N6 6. Cake Filtration & Water Wash N5->N6 N7 7. Vacuum Drying (Target API Intermediate) N6->N7

Fig 1. Process workflow for the SNAr scale-up of 4,5-dichloro-1-(4-nitrophenyl)imidazole.

Quantitative Stoichiometry (Nominal 1.0 Mole Scale)

Note: The following table represents a 1.0-mole pilot scale. Volumetric ratios should be maintained linearly during further scale-up.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
4,5-Dichloroimidazole 136.971.00137.0 gNucleophile
1-Fluoro-4-nitrobenzene 141.101.05148.2 gElectrophile
Potassium Carbonate (anhydrous) 138.211.50207.3 gBase
Dimethylformamide (DMF) 73.098.0 V1100 mLReaction Solvent
Deionized Water 18.0225.0 V~3500 mLAnti-solvent / Wash

Step-by-Step Scale-Up Protocol

Prerequisites: All operations must be conducted in a professional pilot plant or kilo-lab equipped with a jacketed glass reactor, overhead stirring, and appropriate scrubbing/ventilation systems.

Phase 1: Reactor Preparation and Deprotonation
  • Preparation: Ensure the 5L jacketed glass reactor is clean, dry, and purged with nitrogen for 15 minutes to displace atmospheric moisture.

  • Solvent & Base Charge: Charge 1100 mL of anhydrous DMF into the reactor. Begin overhead stirring at 150 RPM. Add 207.3 g of finely powdered, anhydrous K2​CO3​ .

  • Substrate Charge: Carefully charge 137.0 g of 4,5-dichloroimidazole to the suspension.

  • Equilibration: Heat the jacket to 40°C and allow the mixture to stir for 45 minutes to ensure complete deprotonation of the imidazole. An off-gassing of trace CO2​ may occur; ensure the reactor vent is open to a bubbler.

Phase 2: Electrophile Addition and Reaction
  • Dosing: Using an addition funnel or dosing pump, add 148.2 g of 1-fluoro-4-nitrobenzene dropwise over 30-45 minutes.

    • Expert Insight: While SN​Ar with fluorides is generally less exothermic than with acid chlorides, controlling the addition rate prevents localized hot spots and limits the formation of bis-arylated impurities or degradation products[3].

  • Heating: Once the addition is complete, ramp the reactor jacket temperature to 85°C.

  • Aging: Maintain the reaction at 85°C for 12 hours under a gentle nitrogen sweep.

  • In-Process Control (IPC): Sample the reaction mixture, dilute with acetonitrile, and analyze via HPLC (UV at 254 nm). The reaction is deemed complete when the residual 4,5-dichloroimidazole is < 1.0% relative to the product peak.

Phase 3: Isolation and Purification
  • Cooling: Cool the reactor contents to 20-25°C.

  • Precipitation: Slowly charge 2500 mL of Deionized Water into the reactor over 1 hour while increasing the stirring speed to 250 RPM.

    • Expert Insight: The slow addition of the anti-solvent is critical. Rapid quenching can trap DMF and inorganic salts within the rapidly forming crystal lattice of the product, leading to a gummy solid and failing purity specifications.

  • Aging the Slurry: Allow the resulting yellow/tan suspension to stir at 20°C for 2 hours to ensure complete crystallization and particle size growth.

  • Filtration: Transfer the slurry to a filter nutsche or centrifuge. Isolate the solid cake.

  • Washing: Wash the reactor with the remaining 1000 mL of Deionized Water, transfer the wash to the filter cake, and pull dry. Repeat with a second wash of 500 mL water if the filtrate pH is still > 8.

  • Drying: Transfer the damp cake to a vacuum oven. Dry at 55°C under high vacuum (< 50 mbar) for 24 hours or until constant weight is achieved.

Expected Yield: 220 - 235 g (85 - 91% theoretical yield) of 4,5-dichloro-1-(4-nitrophenyl)imidazole as a pale yellow to tan crystalline powder.

References

  • Meciarova, M., et al. "Ultrasound effect on the aromatic nucleophilic substitution reactions on some haloarenes.
  • "Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis.
  • "Intrinsic Nucleophilicity of Inverting and Retaining Glycoside Hydrolases Revealed Using Carbasugar Glyco-Tools.
  • "Influence of Solvation and Dynamics on the Mechanism and Kinetics of Nucleophilic Aromatic Substitution Reactions in Liquid Ammonia.

Sources

Troubleshooting & Optimization

purification techniques for 4,5-dichloro-1-(4-nitrophenyl)imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 4,5-dichloro-1-(4-nitrophenyl)imidazole .

Purifying heavily functionalized N-aryl imidazoles presents unique challenges. The combination of a highly electron-withdrawing 4-nitrophenyl group and two chlorine atoms significantly alters the electronic landscape of the imidazole core. This guide is engineered for drug development professionals and synthetic chemists, providing field-proven, mechanistically grounded solutions to isolate your target compound with >99% purity.

🧪 Part 1: Chemical Context & Causality (The "Why")

Before troubleshooting, it is critical to understand the physicochemical behavior of 4,5-dichloro-1-(4-nitrophenyl)imidazole:

  • Suppressed Basicity: The electron-withdrawing nature of the nitro group and halogens drastically reduces the basicity of the imidazole N3 nitrogen. Standard acid-base extractions designed for simple imidazoles will often fail or lead to product degradation.

  • High Polarizability: Despite low basicity, the molecule possesses multiple strong dipoles (C-Cl, C-NO2, and the heterocycle itself). This leads to aggressive hydrogen bonding and dipole-dipole interactions with acidic stationary phases like silica gel, causing severe chromatographic tailing[1].

  • Charge-Transfer Complexes: Nitroaryl compounds have a high propensity to form charge-transfer complexes with trace polymeric impurities, often trapping intense yellow/brown colors within the crystal lattice during isolation[2].

🛠️ Part 2: Troubleshooting Desk (FAQs)

Q1: I am trying to separate my product from unreacted 4,5-dichloroimidazole, but they co-elute. How can I resolve this? A1: Do not rely on chromatography for this separation. The starting material, 4,5-dichloroimidazole, possesses a free N-H bond. The two electron-withdrawing chlorine atoms significantly lower the pKa of this proton, making it unusually acidic for an imidazole. Solution: Wash your organic layer with a mild aqueous base (e.g., 5% NaHCO3​ ). This deprotonates the unreacted starting material, partitioning it into the aqueous phase as a water-soluble sodium salt. Your N-arylated product lacks this acidic proton and will remain safely in the organic phase.

Q2: My product streaks heavily on a silica gel column, ruining my isolated yield. How do I fix this? A2: Tailing is a classic symptom of non-ideal interactions between the polarizable N-aryl imidazole and the acidic silanol groups on standard silica gel[1]. Solution: You must deactivate the silica. Pre-treat your column and dope your mobile phase with 1% Triethylamine (TEA). The TEA competitively binds to the highly active silanol sites, allowing your target molecule to elute as a tight, symmetrical band[3].

Q3: After solvent removal, my compound is a dark brown oil or solid. How can I achieve a white/pale crystalline powder? A3: The dark coloration is due to trace conjugated polymers and charge-transfer complexes common in nitroaryl synthesis. Solution: Implement an activated carbon treatment prior to recrystallization. The porous carbon matrix traps large, colored impurities via van der Waals forces, allowing the smaller target molecule to remain in solution until thermally induced crystallization[1].

📊 Part 3: Data Analytics & Method Comparison

Selecting the right purification strategy requires balancing yield, purity, and time. Below is a quantitative summary of the primary purification techniques for this specific scaffold.

Purification TechniqueTarget Impurity RemovedTypical Yield RecoveryFinal Purity AchievedProcessing Time
Mild Base Extraction Unreacted N-H Imidazoles92 - 96%85 - 90%< 1 Hour
Deactivated Silica Column Regioisomers / Non-polar organics75 - 85%95 - 98%3 - 5 Hours
Carbon-Assisted Recrystallization Colored Polymers / Trace Organics80 - 90%> 99%12 - 24 Hours

📋 Part 4: Protocol Vault (Self-Validating Workflows)

Protocol A: Optimized Silica Gel Column Chromatography

Objective: Isolate the target compound from closely eluting regioisomers without tailing.

  • Stationary Phase Preparation: Slurry silica gel in your starting mobile phase (e.g., Hexanes/Ethyl Acetate 8:2) containing 1% v/v Triethylamine (TEA) . Pack the column firmly.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). If the sample is poorly soluble, dry-load it onto a small amount of deactivated silica.

  • Elution: Run the column using a gradient of Hexanes/Ethyl Acetate (with 1% TEA). The TEA ensures the imidazole nitrogen does not drag along the silica surface[3].

  • Self-Validation Check: Run a 2D-TLC (Two-Dimensional Thin Layer Chromatography) of your combined product fractions. A single, symmetrical spot that does not drift diagonally across the plate confirms the complete elimination of silanol-induced tailing and the absence of co-eluting isomers.

Protocol B: Activated Carbon Treatment & Recrystallization

Objective: Remove trace colorants and achieve >99% crystalline purity.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of hot Ethanol (EtOH) or Toluene until the solid just dissolves[4].

  • Carbon Addition: Remove the flask from the heat source to prevent flash-boiling. Add activated charcoal (approx. 5% by weight of your crude solid).

  • Reflux: Return to heat and gently reflux the suspension for 15–20 minutes.

  • Hot Filtration: Quickly filter the boiling mixture through a pad of Celite in a pre-warmed Buchner funnel to remove the carbon[1].

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath for 2 hours to maximize crystal lattice formation.

  • Self-Validation Check: The success of the carbon treatment is visually confirmed if the hot filtrate is significantly paler (pale yellow/clear) than the dark crude solution. Final validation is achieved by measuring the melting point; a sharp melting range (within 1-2°C) dictates high crystalline purity.

🗺️ Part 5: Purification Workflow Visualization

Below is the logical decision tree for processing the crude reaction mixture of 4,5-dichloro-1-(4-nitrophenyl)imidazole.

PurificationWorkflow A Crude Reaction Mixture (4,5-dichloro-1-(4-nitrophenyl)imidazole) B Aqueous NaHCO3 Extraction (Removes N-H Imidazole) A->B Dissolve in EtOAc C TLC Validation (Are polar impurities present?) B->C Organic phase isolated D Deactivated Silica Column (1% TEA in Eluent) C->D Yes (High impurities) E Activated Carbon Treatment (Removes colored polymers) C->E No (Low impurities) D->E Fractions combined F Recrystallization (EtOH or Toluene) E->F Hot filtration G Pure 4,5-Dichloro-1- (4-nitrophenyl)imidazole (>99% Purity) F->G Cool & filter

Workflow for the purification of 4,5-dichloro-1-(4-nitrophenyl)imidazole.

📚 Part 6: References

  • Structure-Based and Property-Driven Optimization of N-Aryl Imidazoles toward Potent and Selective Oral RORγt Inhibitors - Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Current Chemistry Letters: Synthesis of aryl imidazoles - Growing Science. Available at: [Link]

Sources

overcoming solubility challenges with 4,5-dichloro-1-(4-nitrophenyl)imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Halogenated Imidazole Derivatives . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 4,5-dichloro-1-(4-nitrophenyl)imidazole .

This molecule presents a "perfect storm" of solubility challenges: a rigid planar aromatic system that drives high crystal lattice energy, highly lipophilic halogen substituents, and a nitro group that restricts aqueous solvation. Below, you will find mechanistic troubleshooting guides, self-validating protocols, and formulation strategies to ensure robust data in both in vitro and in vivo applications.

I. Mechanistic Breakdown of Solubility Barriers

Before attempting to dissolve this compound, it is critical to understand why it resists solvation. The diagram below illustrates the causal relationship between the molecule's structural features and its macroscopic behavior in assays.

MolecularAnalysis Compound 4,5-dichloro-1-(4-nitrophenyl)imidazole (Highly Lipophilic, Planar) Cause1 High Crystal Lattice Energy (π-π stacking) Compound->Cause1 Cause2 Low pKa at N3 (Electron-withdrawing groups) Compound->Cause2 Effect1 Rapid Aqueous Precipitation (Solvent Shift Effect) Cause1->Effect1 Effect2 Salt Formation Ineffective (Rapid Hydrolysis) Cause2->Effect2 Sol1 Amorphous Solid Dispersion (Disrupts Lattice) Effect1->Sol1 Sol2 Lipid-Based SEDDS (Bypasses Dissolution) Effect1->Sol2

Mechanistic breakdown of solubility barriers and targeted formulation strategies.

II. Troubleshooting & FAQs (Q&A)

Q: Why does 4,5-dichloro-1-(4-nitrophenyl)imidazole precipitate immediately upon dilution from DMSO into my assay buffer? A: This is driven by the thermodynamic "solvent shift" phenomenon. The compound's structural topology promotes strong intermolecular π−π stacking. When the DMSO stock is introduced to an aqueous environment, the local dielectric constant plummets. Water molecules cannot solvate the highly lipophilic surface area, forcing the drug molecules to self-associate to minimize contact with water. To prevent this, you must lower the thermodynamic barrier by introducing a carrier protein (like BSA) or a non-ionic surfactant before the solvent shift occurs[1].

Q: Can I use salt formation (e.g., generating a hydrochloride salt) to improve its aqueous solubility? A: Mechanistically, no. While an unsubstituted imidazole ring is a moderate base with a conjugate acid pKa of approximately 7.0[2], the basicity of the N3 nitrogen in 4,5-dichloro-1-(4-nitrophenyl)imidazole is severely compromised. The strong electron-withdrawing inductive effects (-I) of the two chlorine atoms, combined with the resonance pull of the 4-nitrophenyl group, drastically deplete electron density from the imidazole ring. Consequently, the pKa drops near or below zero. Any salt formed under anhydrous conditions will rapidly hydrolyze upon contact with water, precipitating the free base.

Q: What is the most effective formulation strategy for in vivo oral dosing of this compound? A: Because traditional dissolution is blocked by the compound's high crystal lattice energy, you must bypass the dissolution step entirely. Self-Emulsifying Drug Delivery Systems (SEDDS) or Amorphous Solid Dispersions (ASD) are the optimal choices[3]. SEDDS pre-dissolves the compound in an isotropic mixture of oils and surfactants, presenting the drug to the gastrointestinal tract as nanometer-sized droplets, entirely circumventing the need to break the crystal lattice in vivo.

III. Quantitative Solubilization Data

To guide your formulation choices, the following table summarizes the expected performance of various solubilization strategies applied to heavily halogenated, lipophilic imidazoles.

Solubilization StrategyExcipient SystemMax Solubilized Conc. (µg/mL)24h Stability (Precipitation %)Primary Application
Aqueous Buffer (Control)PBS (pH 7.4)< 0.1N/ANone
Cosolvent Shift 1% DMSO + 0.1% Tween-2015.545% (High aggregation)Short-term biochemical assays
Carrier Protein Complex 1% DMSO + 0.1% BSA42.0< 5%Cell-based in vitro assays
Cyclodextrin Complex 20% HP-β-CD120.5< 2%IV / IP Injection
SEDDS Formulation Capryol 90 / Tween 80 (1:1)> 5,0000% (Isotropic)Oral in vivo dosing

IV. Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . They contain inherent physical or optical checkpoints to ensure the compound is genuinely solubilized, rather than suspended as colloidal aggregates, before you proceed to your actual experiment.

Protocol 1: Preparation of a Stable In Vitro Screening Solution

Use this protocol for cell culture or biochemical assays to prevent false negatives caused by compound precipitation.

  • Stock Preparation: Dissolve 4,5-dichloro-1-(4-nitrophenyl)imidazole in anhydrous, cell-culture grade DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature nucleation seeds from forming.

  • Surfactant Pre-mixing: In a separate tube, mix 10 µL of the 10 mM DMSO stock with 10 µL of 10% Tween-20 (or Pluronic F-68). Vortex for 30 seconds.

  • Aqueous Dilution: Rapidly inject the 20 µL mixture into 980 µL of pre-warmed (37°C) assay buffer containing 0.1% Bovine Serum Albumin (BSA). Vortex immediately.

  • Self-Validation Check (Centrifugation & UV-Vis):

    • Centrifuge the final solution at 10,000 x g for 10 minutes.

    • Carefully extract the supernatant and measure its UV absorbance at the compound's λmax​ (typically ~280-310 nm for nitrophenyl imidazoles).

    • Validation Gate: If the absorbance of the supernatant matches an uncentrifuged control aliquot, the compound is fully solubilized. If the absorbance drops, the compound has formed colloidal aggregates and spun down. You must increase the BSA concentration.

Protocol 2: Formulation of a SEDDS for In Vivo Dosing

Use this protocol to achieve high-concentration liquid formulations for oral gavage.

  • Excipient Blending: In a glass vial, combine 500 mg of Capryol 90 (oil phase) and 500 mg of Tween 80 (surfactant). Heat to 40°C and stir until a clear, isotropic mixture forms.

  • Drug Incorporation: Add 10 mg of 4,5-dichloro-1-(4-nitrophenyl)imidazole to the excipient blend. Stir continuously at 40°C for 2 hours until completely dissolved.

  • Self-Validation Check (Aqueous Dispersion Test):

    • Extract 10 µL of the lipid-drug mixture and drop it into 1 mL of 0.1N HCl (simulated gastric fluid) at 37°C under mild agitation.

    • Validation Gate: Observe the optical clarity. If the solution turns milky white, macro-emulsification occurred (failure; the surfactant HLB is mismatched). If the solution remains optically clear or exhibits a faint bluish hue (the Tyndall effect), successful nano-emulsification has occurred (validation). The formulation is ready for dosing.

V. Formulation Workflow Diagram

FormulationWorkflow A Assess Application B In Vitro Assays (Aqueous Buffers) A->B C In Vivo Dosing (Oral/Systemic) A->C D Cosolvent + Carrier Protein (DMSO -> BSA/Tween) B->D E Amorphous Solid Dispersion (HPMCAS Matrix) C->E F Lipid-Based SEDDS (Oil + Surfactant) C->F G Stable Monomeric Dispersion (Ready for Assay) D->G H Enhanced Bioavailability (Bypasses Crystal Lattice) E->H F->H

Decision tree for selecting the appropriate solubilization workflow based on application.

References

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

  • Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

Technical Support Center: Synthesis & Catalyst Selection for 4,5-Dichloro-1-(4-nitrophenyl)imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for discovery chemists and process scientists optimizing the N-arylation of highly electron-deficient imidazoles. Below, you will find mechanistic rationale, quantitative pathway comparisons, standardized protocols, and advanced troubleshooting for the synthesis of 4,5-dichloro-1-(4-nitrophenyl)imidazole.

Mechanistic Grounding: The Causality of Catalyst Selection

The synthesis of 4,5-dichloro-1-(4-nitrophenyl)imidazole presents a specific polarity mismatch that dictates your catalytic strategy.

The Nucleophile (4,5-Dichloroimidazole): The two chlorine atoms exert a profound inductive electron-withdrawing effect ( −I ). While this lowers the pKa​ of the N–H bond—making deprotonation by mild bases like K2​CO3​ facile—it severely depletes the electron density of the resulting imidazolide anion. Consequently, 4,5-dichloroimidazole is a remarkably poor nucleophile compared to unsubstituted imidazole.

The Electrophile (4-Nitrohalobenzene): The choice of the halogen leaving group ( F , Cl , Br , I ) on the nitrobenzene electrophile is the sole determinant of whether a transition metal catalyst is required:

  • The SNAr Pathway (Metal-Free): If 1-fluoro-4-nitrobenzene is used, the extreme electronegativity of fluorine combined with the strong mesomeric electron withdrawal ( −M ) of the para-nitro group highly activates the ipso-carbon. This allows for a direct Nucleophilic Aromatic Substitution (SNAr) via a stabilized Meisenheimer complex, requiring no metal catalyst.

  • The Transition Metal Pathway: If 1-bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene is used, the SNAr activation energy barrier is too high for the weak 4,5-dichloroimidazolide nucleophile. A transition metal catalyst is mandatory to facilitate an oxidative addition/reductive elimination cycle. Copper-catalyzed Ullmann-type coupling is the industry standard here, as Palladium is prone to off-cycle poisoning by imidazole coordination .

Decision Pathway Visualization

CatalystSelection Start Starting Aryl Halide (4-Nitrohalobenzene) Fluoro 1-Fluoro-4-nitrobenzene Start->Fluoro Bromo 1-Bromo/Iodo-4-nitrobenzene Start->Bromo Chloro 1-Chloro-4-nitrobenzene Start->Chloro SNAr SNAr Pathway (Metal-Free) Fluoro->SNAr Highly Activated Ullmann Ullmann Coupling (Cu-Catalyzed) Bromo->Ullmann Preferred Buchwald Buchwald-Hartwig (Pd-Catalyzed) Bromo->Buchwald Alternative Chloro->Ullmann High Temp Required Base Base: K2CO3 or Cs2CO3 Solvent: DMF/DMSO SNAr->Base CuCat Catalyst: CuI / Cu2O Ligand: 1,10-Phenanthroline Ullmann->CuCat PdCat Catalyst: Pd2(dba)3 Ligand: tBuBrettPhos Buchwald->PdCat Product 4,5-dichloro-1-(4-nitrophenyl)imidazole Base->Product CuCat->Product PdCat->Product

Catalyst selection pathway for 4,5-dichloro-1-(4-nitrophenyl)imidazole synthesis.

Quantitative Data Summary

The following table benchmarks the performance of various catalytic and metal-free systems for this specific transformation.

Synthetic PathwayElectrophileCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Metal-Free SNAr 1-Fluoro-4-nitrobenzeneNone K2​CO3​ DMF804–685–95
Ullmann Coupling 1-Bromo-4-nitrobenzeneCuI (5 mol%), 1,10-Phen (10 mol%) Cs2​CO3​ DMSO10018–2475–85
Buchwald-Hartwig 1-Bromo-4-nitrobenzene Pd2​(dba)3​ (2 mol%), tBuBrettPhosNaOtBuToluene11012–1660–70
Uncatalyzed SNAr 1-Chloro-4-nitrobenzeneNone K2​CO3​ DMF14024–48<40 (High impurities)

Standardized Operating Procedures (SOPs)

To ensure self-validating and reproducible results, follow these step-by-step methodologies based on your available starting materials.

Protocol A: Copper-Catalyzed Ullmann Coupling (Using 1-Bromo-4-nitrobenzene)

This protocol utilizes a ligand-assisted Copper(I) system to overcome the poor nucleophilicity of the dichloroimidazole .

  • Reaction Assembly: In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with 4,5-dichloroimidazole (1.0 equiv, 10 mmol), 1-bromo-4-nitrobenzene (1.2 equiv, 12 mmol), CuI (0.05 equiv, 5 mol%), 1,10-phenanthroline (0.10 equiv, 10 mol%), and anhydrous Cs2​CO3​ (2.0 equiv, 20 mmol).

  • Solvent Addition: Add 20 mL of anhydrous, degassed DMSO to achieve a 0.5 M concentration. Seal the vial with a PTFE-lined cap.

  • Thermal Cycling: Remove the vial from the glovebox and heat in a pre-equilibrated oil bath at 100 °C with vigorous magnetic stirring for 18 hours. Monitor via LC-MS until the aryl bromide is consumed.

  • Quench & Filtration: Cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and filter through a tightly packed pad of Celite to remove insoluble copper complexes and inorganic salts.

  • Isolation: Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water ( 3×50 mL) to remove the DMSO, followed by a brine wash (50 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Metal-Free SNAr (Using 1-Fluoro-4-nitrobenzene)

This is the most atom-economical and scalable route, relying purely on the thermodynamic driving force of the Meisenheimer intermediate.

  • Reaction Assembly: To a 100 mL round-bottom flask, add 4,5-dichloroimidazole (1.0 equiv, 10 mmol), 1-fluoro-4-nitrobenzene (1.1 equiv, 11 mmol), and finely milled anhydrous K2​CO3​ (1.5 equiv, 15 mmol).

  • Solvent Addition: Suspend the reagents in 20 mL of anhydrous DMF. While a strict inert atmosphere is not chemically required for SNAr, a nitrogen blanket is recommended to prevent atmospheric moisture from hydrolyzing the fluorobenzene.

  • Thermal Cycling: Attach a reflux condenser and heat the stirred suspension to 80 °C for 5 hours.

  • Precipitation Workup: Cool the reaction to room temperature. Slowly pour the reaction mixture into 100 mL of vigorously stirred, ice-cold distilled water. The product, 4,5-dichloro-1-(4-nitrophenyl)imidazole, will crash out as a solid precipitate.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with cold water ( 2×20 mL) to remove residual DMF and salts. Dry the solid under high vacuum at 50 °C overnight.

Troubleshooting & FAQs

Q: My Ullmann coupling with 1-bromo-4-nitrobenzene is stalling at 20% conversion. What is failing? A: You are likely experiencing catalyst deactivation due to Copper(I) oxidation. Cu(I) is highly susceptible to disproportionation and oxidation to Cu(II), which is catalytically dead for this transformation. Ensure strict Schlenk techniques or glovebox usage. Furthermore, if you are attempting a "ligand-free" Ullmann coupling, it will fail here. The electron-deficient nature of 4,5-dichloroimidazole requires a robust bidentate ligand (like 1,10-phenanthroline or N,N'-dimethylethylenediamine) to stabilize the Cu(I) center and accelerate the rate-determining reductive elimination step .

Q: Can I use Palladium instead of Copper for the N-arylation of 4,5-dichloroimidazole? A: Yes, but it is generally discouraged unless necessary. Imidazoles are notorious for forming stable, catalytically inactive bis-imidazole Palladium complexes, effectively poisoning the catalyst. If you must use a Buchwald-Hartwig amination route, you must utilize a highly sterically hindered biaryl phosphine ligand (e.g., tBuBrettPhos) to prevent the formation of these off-cycle species . Copper is significantly cheaper and inherently less prone to this specific poisoning mechanism.

Q: I am observing a complex mixture of side products when using 1-chloro-4-nitrobenzene without a catalyst. Why? A: While 1-fluoro-4-nitrobenzene undergoes clean SNAr at 80 °C, the chloride leaving group is significantly poorer. Forcing an uncatalyzed SNAr with 1-chloro-4-nitrobenzene requires temperatures exceeding 130 °C. At these temperatures in DMF, the solvent begins to decompose, generating dimethylamine which acts as a competing nucleophile, leading to N,N-dimethyl-4-nitroaniline impurities. If you are restricted to using the chloro-derivative, you must add a CuI catalyst to shift the mechanism from SNAr to an Ullmann-type pathway, which allows the reaction to proceed at a milder 100 °C .

Q: Does the position of the nitro group matter? A: Absolutely. The nitro group must be ortho or para to the halogen for the SNAr pathway to work, as the negative charge of the Meisenheimer intermediate must be delocalized onto the nitro group's oxygen atoms. If you attempt to use 1-fluoro-3-nitrobenzene (meta-substituted), the SNAr reaction will fail completely, and you will be forced to use a metal-catalyzed cross-coupling route regardless of the halogen.

References

  • Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. Available at:[Link]

  • Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 1505-1511. Available at:[Link]

Validation & Comparative

Comparative Biological Activity Guide: 4,5-Dichloro-1-(4-nitrophenyl)imidazole vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, comparative efficacy, and self-validating experimental workflows for imidazole-derived metallodrugs and antimicrobial agents.

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, serving as the core for numerous antifungal, antibacterial, and anticancer therapeutics [1]. While unsubstituted imidazoles offer a baseline of biological interaction, targeted substitutions drastically alter their pharmacokinetics and pharmacodynamics. 4,5-dichloro-1-(4-nitrophenyl)imidazole represents a highly specialized derivative where the synergistic electron-withdrawing effects of the chlorine atoms and the lipophilic nature of the 4-nitrophenyl group create an ideal precursor for N-heterocyclic carbene (NHC) metal complexes.

This guide objectively compares the biological performance of 4,5-dichloro-1-(4-nitrophenyl)imidazole against its structural analogs, providing the mechanistic rationale behind its superior efficacy in targeted oncology and antimicrobial applications, supported by field-proven experimental protocols.

Structural & Mechanistic Causality

To understand the biological activity of 4,5-dichloro-1-(4-nitrophenyl)imidazole, we must deconstruct its structural modifications and their direct causal effects on molecular behavior:

  • The 4,5-Dichloro Substitution: The highly electronegative chlorine atoms at the 4 and 5 positions exert a strong inductive pull (-I effect) on the imidazole ring. This significantly increases the acidity of the C2 proton. When deprotonated, the resulting carbene carbon is electronically stabilized, making 4,5-dichloroimidazoles exceptionally robust ligands for Silver(I) and Gold(I) metallodrugs[2].

  • The 1-(4-Nitrophenyl) Substitution: The addition of the N-aryl group serves two critical functions. First, the nitro group further depletes electron density from the ring, reinforcing carbene stability. Second, the bulky, lipophilic aromatic ring drastically enhances the lipid-water partition coefficient (LogP). This drives superior cell membrane penetration and intracellular accumulation (specifically in mitochondria) compared to unsubstituted or simple N-alkyl imidazoles[3].

When coordinated with Ag(I), the resulting NHC complex leverages the lipophilicity of the 4-nitrophenyl group to enter cancer cells, where it induces oxidative stress, mitochondrial dysfunction, and subsequent apoptosis.

Comparative Biological Performance

The table below synthesizes quantitative experimental data comparing the biological activity of 4,5-dichloro-1-(4-nitrophenyl)imidazole (evaluated primarily as its active Ag-NHC complex) against relevant structural alternatives.

Table 1: In Vitro Cytotoxicity & Antimicrobial Activity
Compound / Ligand PrecursorTarget Cell Line / StrainIC₅₀ / MIC (μM)Mechanistic Observation
4,5-dichloro-1-(4-nitrophenyl)imidazole (Ag-NHC) OVCAR-3 (Ovarian Cancer)~8.5 ± 1.2High lipophilicity drives rapid mitochondrial accumulation and ROS generation [2].
4,5-dichloro-1H-imidazole (Ag-NHC) OVCAR-3 (Ovarian Cancer)12.4 ± 1.5Lacks N-aryl group; lower membrane permeability limits intracellular concentration [2].
1H-imidazole (Ag-NHC) OVCAR-3 (Ovarian Cancer)> 50.0Poor carbene stability leads to premature metal dissociation in biological media.
4,5-dichloro-1-(4-nitrophenyl)imidazole Candida albicans16 - 32Free ligand exhibits moderate direct membrane disruption, though less active than dienone-linked analogs [4].
Cisplatin (Positive Control) OVCAR-3 (Ovarian Cancer)10.2 ± 0.8Standard DNA cross-linking agent; susceptible to cellular resistance mechanisms.

Data synthesized from standardized MTT cytotoxicity assays and broth microdilution protocols [2][4].

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression from the pro-ligand synthesis to the ultimate biological mechanism of action within a target cancer cell.

Pathway N1 4,5-Dichloro-1-(4-nitrophenyl)imidazole (Pro-ligand) N2 Deprotonation at C2 (Base: K2CO3 / Ag2O) N1->N2 Inductive stabilization by Cl atoms N3 Ag(I)-NHC Complex (Active Metallodrug) N2->N3 Metal Coordination N4 Cell Membrane Penetration (Driven by 4-Nitrophenyl Lipophilicity) N3->N4 Enhanced Cellular Uptake N5 Mitochondrial Localization & ROS Generation N4->N5 Intracellular Target N6 Apoptotic Cell Death (OVCAR-3 / MB157) N5->N6 Caspase Cascade

Figure 1: Mechanistic pathway of Ag(I)-NHC complexes derived from 4,5-dichloro-1-(4-nitrophenyl)imidazole.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in checkpoints to confirm success before proceeding to the next step.

Protocol A: Synthesis of Ag(I)-NHC Complex

Rationale: Silver(I) oxide ( Ag2​O ) is utilized because it acts dually as a base to deprotonate the acidic C2 position and as the metal source, preventing the need for harsh external bases that could degrade the nitro group.

  • Preparation: Dissolve 1.0 mmol of 4,5-dichloro-1-(4-nitrophenyl)imidazolium salt in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Add 0.55 mmol of Ag2​O (slight excess) to the solution. Exclude light by wrapping the flask in aluminum foil to prevent the photoreduction of silver.

  • Reaction: Stir at room temperature for 24 hours.

    • Validation Checkpoint 1: The solution should transition from a dark suspension to a clear/light-grey solution with a fine black precipitate (unreacted Ag2​O and silver halides).

  • Purification: Filter the mixture through a pad of Celite to remove insoluble salts. Concentrate the filtrate under reduced pressure and precipitate the complex using cold diethyl ether.

  • Spectroscopic Validation (Critical): Perform 13C NMR.

    • Validation Checkpoint 2: The successful formation of the carbene is confirmed by the complete disappearance of the C2 proton signal in 1H NMR and the appearance of a distinct carbene carbon resonance in the 13C NMR spectrum (typically shifted downfield to ~180-190 ppm).

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: The MTT assay relies on the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. Because our compound targets mitochondria, this assay provides a direct readout of target engagement and cellular viability.

  • Cell Seeding: Seed OVCAR-3 cells in a 96-well plate at a density of 5×103 cells/well in 100 μL of DMEM supplemented with 10% FBS.

    • Validation Checkpoint 1: Incubate for 24 hours. Inspect under a phase-contrast microscope to ensure cells are in the logarithmic growth phase (70-80% confluency). Do not proceed if cells are over-confluent, as this skews metabolic readings.

  • Treatment: Aspirate media and apply the Ag-NHC complex at varying concentrations (0.1 to 100 μM) dissolved in DMSO (final DMSO concentration < 0.5%).

    • Validation Checkpoint 2 (Controls): Include a vehicle control (0.5% DMSO) to baseline 100% viability, and a positive control (Cisplatin, 10 μM) to validate the dynamic range of the assay.

  • Incubation & MTT Addition: Incubate for 72 hours. Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.

    • Validation Checkpoint 3: Visually confirm the appearance of dark purple intracellular formazan crystals in the vehicle control wells, indicating robust baseline metabolic activity.

  • Solubilization & Quantification: Carefully remove the media, add 100 μL of DMSO to solubilize the crystals, and measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

References

  • Alshehri, A., et al. "Cu(II), Ag(I), and Au(I) complexes of imidazole derivatives as emerging anti-cancer agents: A comprehensive review." Arabian Journal of Chemistry, 2024. URL:[Link]

  • Medvetz, D. A., et al. "Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole." Metal-Based Drugs, 2008. URL:[Link]

  • Kaloğlu, M., et al. "Synthesis and biological evaluation of N-heterocyclic carbene–silver(I) acetate complexes derived from 4,5-ditolyl-imidazole." Inorganica Chimica Acta, 2013. URL:[Link]

  • Wang, Y., et al. "Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity." Molecules (MDPI), 2014. URL:[Link]

A Senior Application Scientist's Comparative Guide to the Structure-Activity Relationships of Nitrophenylimidazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of nitrophenylimidazole derivatives, focusing on the critical relationships between their chemical structures and biological activities. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes data from numerous studies to illuminate the key structural motifs that govern efficacy across antimicrobial, antiparasitic, and anticancer applications. We will explore the causality behind experimental findings, present comparative data, and provide validated protocols to support future research and development in this promising area of medicinal chemistry.

The Nitrophenylimidazole Scaffold: A Privileged Structure in Drug Discovery

The nitrophenylimidazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Derivatives built upon this core are integral to the treatment of anaerobic bacterial and parasitic infections, with notable examples like metronidazole and benznidazole being mainstays in clinical practice.[2] More recently, their potential has been explored in oncology, particularly as hypoxia-activated prodrugs that can selectively target the low-oxygen environments characteristic of solid tumors.[3][4][5]

The versatility of this scaffold lies in its unique electrochemical properties. The nitro group is the key functional feature, acting as a latent reactive species. Its biological activity is unlocked through a process of reductive activation, a mechanism that is highly dependent on the cellular environment.[6][7] This guide will dissect how modifications to the nitrophenyl and imidazole rings modulate this activation process and, consequently, the compound's potency, selectivity, and therapeutic index.

The Core Mechanism: Reductive Activation

Understanding the structure-activity relationship (SAR) of any nitroaromatic compound begins with its mechanism of action. Nitrophenylimidazoles are prodrugs that require intracellular enzymatic reduction of the nitro group to exert their cytotoxic effects.[6][7] This process is predominantly carried out by nitroreductase enzymes found in anaerobic organisms or hypoxic cancer cells, which possess the low redox potential necessary for this transformation.[8][9]

The reduction is a stepwise process that generates highly reactive intermediates, including nitroso and hydroxylamine derivatives, as well as nitro radical anions.[10] These reactive species are the ultimate effectors, causing widespread cellular damage by covalently binding to critical macromolecules like DNA, proteins, and lipids, leading to strand breaks, enzyme inactivation, and membrane disruption.[7][11] The selectivity of these drugs arises from the fact that in the presence of oxygen, the initial radical anion is rapidly re-oxidized back to the parent nitro compound in a "futile cycle," preventing the formation of cytotoxic intermediates in healthy, aerobic cells.[10]

Reductive_Activation cluster_0 Anaerobic/Hypoxic Cell cluster_1 Aerobic (Normal) Cell Prodrug R-NO₂ (Nitrophenylimidazole) Radical R-NO₂⁻˙ (Nitro Radical Anion) Prodrug->Radical Nitroreductase (e⁻) Nitroso R-NO (Nitroso Derivative) Radical->Nitroso Further Reduction O2 O₂ Radical->O2 Futile Cycle (If O₂ present) Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Damage Covalent Adducts (DNA, Proteins) Hydroxylamine->Damage Cell_Death Cell Death Damage->Cell_Death Prodrug_O2 R-NO₂ Radical_O2 R-NO₂⁻˙ Prodrug_O2->Radical_O2 Nitroreductase (e⁻) Radical_O2->Prodrug_O2 Re-oxidation Radical_O2->O2 Superoxide O₂⁻˙ O2->Superoxide

Figure 1: Reductive activation pathway of nitrophenylimidazoles.

A Comparative Analysis of Structural Modifications

The biological activity of nitrophenylimidazole derivatives can be finely tuned by altering three primary structural components: the position and substitution of the nitro group on the phenyl ring, substituents on the imidazole ring, and the nature of any linking groups.

Figure 2: Key modification points for SAR studies. (Note: Image placeholder would be replaced with a general nitrophenylimidazole structure).

The Nitro Group: Position is Paramount

The position of the nitro group on the imidazole ring is a critical determinant of activity. The two most common isomers are 4-nitro and 5-nitroimidazoles.

  • 5-Nitroimidazoles (e.g., Metronidazole): This class is well-established for its potent antimicrobial and antiparasitic activity.[2][7] The 5-nitro position generally confers a lower reduction potential, allowing for efficient activation by nitroreductases found in anaerobic organisms.[6]

  • 4-Nitroimidazoles: These isomers often exhibit potent activity as well, and have been extensively explored as antitubercular and anticancer agents.[9][12] Studies on antitubercular 4-nitroimidazo-oxazines (like PA-824) have shown that this configuration is essential for aerobic activity against Mycobacterium tuberculosis, a feature not typically seen with 5-nitro derivatives.[9][13]

Quantitative Structure-Activity Relationship (QSAR) analyses have confirmed that the electronic properties conferred by the nitro group's position are a statistically significant descriptor for predicting antimicrobial activity.[12]

Substitution on the Imidazole Ring
  • N-1 Position: The substituent at the N-1 position of the imidazole ring significantly impacts the compound's pharmacokinetic properties.

    • Alkyl Chains: Increasing the length of an N-alkyl chain can modulate lipophilicity. However, this does not always correlate linearly with increased activity. For instance, in a study on N-alkyl-nitroimidazoles against cancer cell lines, increasing the alkyl chain length from methyl to butyl decreased the antitumor activity against A549 lung cancer cells, while having little effect on MDA-MB231 breast cancer cells.[14][15] This suggests that steric bulk and specific interactions with cellular targets or activating enzymes play a crucial role.

    • Functional Groups: Introducing groups like hydroxyethyl (as in metronidazole) or other linkers can improve solubility and provide handles for further derivatization.[2]

  • C-2 Position: Substitution at the C-2 position is vital for stability and selectivity. The methyl group in metronidazole, for example, is believed to contribute to its specificity and reduce toxicity compared to the unsubstituted parent compound, azomycin (2-nitroimidazole).[2]

Substitution on the Phenyl Ring

Adding substituents to the phenyl ring offers another avenue to optimize activity. In one study, linking the nitroimidazole scaffold to oxadiazole or triazole rings, and incorporating a free thiol group, led to compounds with potent antiproliferative activity under hypoxic conditions against the HCT116 cell line.[3] This highlights a strategy where the nitrophenylimidazole core provides the hypoxia-selective trigger, while appended moieties contribute to the overall cytotoxic mechanism, in this case potentially through inhibition of enzymes like cyclin-dependent kinase 2 (CDK2).[3]

Comparative Performance Data

The following tables summarize the biological activities of various nitrophenylimidazole derivatives, illustrating the SAR principles discussed.

Table 1: Comparative Anticancer Activity of Nitrophenylimidazole Derivatives

Compound ClassModificationCell LineIC50 / LC50 (µM)Key FindingReference
N-Alkyl-nitroimidazolesN-methylMDA-MB-231 (Breast)~16.7High activity in breast cancer cells.[14][15]
N-butylMDA-MB-231 (Breast)~18Alkyl chain length had minimal effect in this cell line.[14][15]
N-methylA549 (Lung)~25Activity decreases with increasing alkyl chain length.[14][15]
N-butylA549 (Lung)> 50Demonstrates cell-line specific SAR.[14][15]
Nitroimidazole-OxadiazolesFree Thiol GroupHCT116 (Colon)4.69 - 11.56 (Hypoxic)Thiol group is crucial for potent hypoxic cytotoxicity.[3]
Free Thiol GroupHCT116 (Colon)12.50 - 24.39 (Normoxic)Shows significant selectivity for hypoxic conditions.[3]

Table 2: Comparative Antiparasitic Activity of Nitroimidazole Carboxamides

CompoundTarget OrganismIC50 (µM)Comparison to MetronidazoleKey FindingReference
MetronidazoleG. lamblia1.8-Standard reference drug.[6]
Compound 8aG. lamblia0.49More PotentDemonstrates that carboxamide derivatives can significantly improve potency.[6]
Compound 8fG. lamblia0.23More PotentHighlights the impact of specific substitutions on the carboxamide moiety.[6]
MetronidazoleE. histolytica1.5-Standard reference drug.[6]
Compound 8aE. histolytica0.32More PotentActivity improvement is consistent across multiple parasites.[6]
Compound 8fE. histolytica0.20More PotentShows promise for developing broad-spectrum antiparasitic agents.[6]

Experimental Protocols for Evaluation

To ensure the reproducibility and validation of SAR studies, standardized experimental protocols are essential. Below are methodologies for two key assays.

Protocol: Antimicrobial Susceptibility via Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic) and negative control (vehicle)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound. Perform a serial two-fold dilution in the microtiter plate wells using the appropriate broth, typically starting from a concentration of 128 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final inoculum to each well containing 100 µL of the diluted compound, positive control, or negative control. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

Protocol: In Vitro Cytotoxicity via MTT Assay

The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.

Materials:

  • Human cancer cell lines (e.g., A549, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂). For hypoxia studies, incubate under low oxygen conditions (e.g., 1% O₂).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (concentration causing 50% inhibition of cell growth) is calculated from the dose-response curve.

Experimental_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesize Nitrophenyl- imidazole Analogs Purification Purify & Characterize (NMR, MS, HPLC) Synthesis->Purification Library Create Compound Library in DMSO Purification->Library Primary_Screen Primary Screen (e.g., MTT Assay @ 10 µM) Library->Primary_Screen Dose_Response Dose-Response Assay (Calculate IC50) Primary_Screen->Dose_Response Secondary_Screen Secondary Assays (e.g., MIC, Enzyme Inhibition) Dose_Response->Secondary_Screen SAR_Analysis Structure-Activity Relationship Analysis Secondary_Screen->SAR_Analysis Lead_ID Identify Lead Compounds SAR_Analysis->Lead_ID

Figure 3: A typical workflow for SAR studies of novel derivatives.

Conclusion and Future Directions

The structure-activity relationship of nitrophenylimidazole derivatives is a rich and complex field that continues to yield compounds of significant therapeutic value. The core principles revolve around the reductive activation of the nitro group, a process heavily influenced by its position on the imidazole ring and the electronic environment modulated by other substituents.

Key Takeaways:

  • The nitro group's position is the primary determinant of the compound's redox potential and its spectrum of activity (e.g., 4-nitro for antitubercular vs. 5-nitro for general antimicrobial).

  • N-1 substitutions on the imidazole ring are crucial for tuning pharmacokinetic properties like lipophilicity and solubility, though their effect on potency is often target-dependent.

  • Appended functional groups on the phenyl ring or linked to the core scaffold can introduce new mechanisms of action and enhance selectivity, as seen with thiol-containing derivatives that show potent anti-cancer activity under hypoxia.[3]

Future research should focus on dual-target inhibitors and the development of derivatives with improved safety profiles. The exploration of novel linkers to conjugate nitrophenylimidazoles to tumor-targeting moieties or other pharmacophores represents a promising strategy for enhancing efficacy and reducing off-target toxicity. As our understanding of the specific nitroreductases involved in different pathogens and cancers deepens, the rational design of next-generation nitrophenylimidazole therapeutics will become increasingly precise and effective.

References

  • QSAR Analysis of Selected Antimicrobial Structures Belonging to Nitro-derivatives of Heterocyclic Compounds. Bentham Science Publishers.
  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science.
  • Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Deriv
  • Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. PMC.
  • Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. PubMed.
  • The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico. PMC.
  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds.
  • 5-Nitroimidazole derivatives and their antimicrobial activity.
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
  • Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. PMC.
  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. PMC.
  • Mechanism of action of nitroimidazoles.
  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. MDPI.
  • Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran deriv
  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology.
  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. II.

Sources

comparative analysis of different synthetic routes to 4,5-dichloro-1-(4-nitrophenyl)imidazole

Author: BenchChem Technical Support Team. Date: April 2026

4,5-Dichloro-1-(4-nitrophenyl)imidazole (CAS: 649579-09-9) is a highly versatile, unsymmetrical aryl halide building block[1][2]. In modern drug discovery and materials science, halogenated imidazoles are critical for tuning the σ-donor abilities and electronic properties of N-heterocyclic carbene (NHC) metal complexes[3]. The presence of the electron-withdrawing nitro group combined with the dual chlorine atoms makes this scaffold highly valuable for downstream cross-coupling and functionalization[4].

However, synthesizing this specific substitution pattern requires careful consideration of regioselectivity, atom economy, and reaction kinetics. This guide objectively compares the three primary synthetic routes to this compound, providing researchers with field-proven protocols and the mechanistic causality behind each experimental choice.

Mechanistic Overview of Synthetic Strategies

The synthesis of 1-aryl-4,5-dichloroimidazoles generally falls into three strategic categories: direct Nucleophilic Aromatic Substitution (SNAr), Transition-Metal Catalyzed Cross-Coupling (Ullmann-type), and Late-Stage Electrophilic Aromatic Substitution (EAS).

SyntheticRoutes SM1 4,5-Dichloroimidazole + 1-Fluoro-4-nitrobenzene RouteA Route A: SNAr Base, DMF, Heat SM1->RouteA SM2 4,5-Dichloroimidazole + 1-Iodo-4-nitrobenzene RouteB Route B: Ullmann CuI, Ligand, Base SM2->RouteB SM3 1-(4-Nitrophenyl)imidazole + NCS RouteC Route C: EAS Chlorination DMF, Heat SM3->RouteC Target 4,5-Dichloro-1-(4-nitrophenyl)imidazole (Target Compound) RouteA->Target High Yield No Metal RouteB->Target Metal Catalyzed RouteC->Target Regioselectivity Issues

Figure 1: Overview of the three primary synthetic routes to 4,5-dichloro-1-(4-nitrophenyl)imidazole.

Comparative Performance Data

To facilitate objective decision-making, the quantitative parameters of these three routes are summarized below.

Synthetic RoutePrimary ReagentsTypical YieldReaction TimeScalabilityGreen Chemistry Profile
Route A (SNAr) 1-Fluoro-4-nitrobenzene, K₂CO₃, DMF85–95%4–6 hoursExcellentModerate (Solvent toxicity)
Route B (Ullmann) 1-Iodo-4-nitrobenzene, CuI, Ligand70–80%12–24 hoursGoodLow (Heavy metal waste)
Route C (EAS) 1-(4-Nitrophenyl)imidazole, NCS50–65%8–12 hoursPoorLow (Poor atom economy)

Detailed Experimental Workflows & Scientific Causality

Route A: Nucleophilic Aromatic Substitution (SNAr) — The Gold Standard

For electron-deficient aryl systems, SNAr is the most robust and scalable method.

Scientific Causality & Design Choices: Why use 1-fluoro-4-nitrobenzene instead of the cheaper chloro-variant? In SNAr reactions, the rate-determining step is the initial nucleophilic attack that disrupts aromaticity, not the leaving group's departure. The highly electronegative fluorine atom withdraws electron density via the inductive effect, making the ipso-carbon highly electrophilic and accelerating the reaction. Furthermore, the two chlorine atoms on 4,5-dichloroimidazole lower its pKa (making it more acidic than unsubstituted imidazole), allowing the use of a mild base like K₂CO₃ rather than requiring harsh hydrides (e.g., NaH)[5].

SNArMechanism N1 Deprotonated 4,5-Dichloroimidazole N3 Meisenheimer Complex (Stabilized by -NO2) N1->N3 Nucleophilic Attack N2 1-Fluoro-4-nitrobenzene N2->N3 N4 Target Molecule + Fluoride Ion N3->N4 Elimination of F-

Figure 2: Mechanistic pathway of the SNAr route highlighting the Meisenheimer complex intermediate.

Self-Validating Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 4,5-dichloroimidazole (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv).

  • Solvent Addition: Add anhydrous DMF (0.5 M relative to imidazole). DMF's high dielectric constant is critical here to stabilize the polar Meisenheimer transition state.

  • Electrophile Addition: Add 1-fluoro-4-nitrobenzene (1.1 equiv) dropwise at room temperature.

  • Heating: Heat the mixture to 90 °C for 4–6 hours.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The reaction is complete when the highly UV-active 1-fluoro-4-nitrobenzene spot is consumed.

  • Workup: Quench with ice water. The product, being highly hydrophobic, will precipitate. Filter, wash with cold water, and recrystallize from ethanol to afford the pure product.

Route B: Ullmann-Type C-N Coupling

When fluorinated starting materials are unavailable or cost-prohibitive at scale, copper-catalyzed Ullmann coupling utilizing 1-iodo-4-nitrobenzene is the secondary choice.

Scientific Causality & Design Choices: Unlike SNAr, the rate-determining step in Ullmann couplings is typically the oxidative addition of the aryl halide to the Cu(I) center. Therefore, iodides react significantly faster than bromides or chlorides. A bidentate ligand (such as N,N'-dimethylethylenediamine) is strictly required; it breaks up inactive copper iodide oligomers, increasing the concentration of the catalytically active monomeric Cu(I) species.

Self-Validating Protocol:

  • Preparation: In a glovebox or under strict argon flow, combine 4,5-dichloroimidazole (1.0 equiv), 1-iodo-4-nitrobenzene (1.2 equiv), CuI (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Activation: Add anhydrous Toluene and N,N'-dimethylethylenediamine (20 mol%). The solution will turn a deep blue/green, confirming the formation of the active Cu-ligand complex.

  • Heating: Reflux at 110 °C for 16–24 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove copper salts, concentrate the filtrate, and purify via silica gel chromatography.

Route C: Late-Stage Electrophilic Chlorination (EAS)

This route involves synthesizing 1-(4-nitrophenyl)imidazole first, followed by chlorination using N-Chlorosuccinimide (NCS).

Scientific Causality & Design Choices: The nitro group strongly deactivates the phenyl ring towards EAS, directing the electrophilic chlorine exclusively to the imidazole ring. However, the N-aryl group also slightly deactivates the imidazole core. Consequently, forcing conditions are required. This often results in a statistical mixture of mono-chlorinated, di-chlorinated, and unreacted starting materials, making this route the least efficient.

Self-Validating Protocol:

  • Preparation: Dissolve 1-(4-nitrophenyl)imidazole (1.0 equiv) in anhydrous Acetonitrile.

  • Chlorination: Add NCS (2.2 equiv) in portions to control the exotherm.

  • Heating: Reflux at 80 °C for 12 hours.

  • Validation Check: LC-MS is mandatory here to monitor the ratio of mono- vs. di-chlorinated species, as they co-elute closely on TLC.

  • Workup: Remove solvent, partition between EtOAc and water, and subject the organic layer to rigorous column chromatography to isolate the di-chlorinated target.

Analytical Validation

Regardless of the synthetic route chosen, the final product must be rigorously validated to ensure structural integrity and the absence of regioisomers:

  • ¹H NMR (CDCl₃ or DMSO-d₆): The defining feature is the absence of imidazole backbone protons (typically found around 7.0–7.8 ppm). You should only observe the characteristic AA'BB' splitting pattern of the para-substituted nitrophenyl ring (two doublets integrating to 2H each, around 7.6 ppm and 8.3 ppm depending on the solvent).

  • LC-MS: Look for the molecular ion peak [M+H]⁺ at m/z ~258. The isotope pattern must clearly show the 9:6:1 ratio characteristic of a molecule containing two chlorine atoms.

Conclusion

For the synthesis of 4,5-dichloro-1-(4-nitrophenyl)imidazole, Route A (SNAr) is unequivocally the superior method. It bypasses the need for expensive transition metal catalysts, avoids the regioselectivity nightmares of late-stage chlorination, and consistently delivers yields exceeding 85%. Route B remains a viable backup if specific halide precursors are dictated by supply chain constraints, while Route C should generally be avoided unless exploring specific mono-chlorinated derivatives.

References

  • GuideChem. 4,5-DICHLORO-1-(4-NITROPHENYL)IMIDAZOLE.
  • CymitQuimica. 1H-Imidazole,4,5-dichloro-1-(4-nitrophenyl).
  • ACS Publications.
  • PMC.
  • PMC. Sulfur-Functionalized N-Heterocyclic Carbene Complexes of Pd(II)

Sources

purity assessment of synthesized 4,5-dichloro-1-(4-nitrophenyl)imidazole by HPLC

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Purity Assessment of Synthesized 4,5-dichloro-1-(4-nitrophenyl)imidazole by High-Performance Liquid Chromatography (HPLC)

Introduction: The Critical Role of Purity in Novel API Synthesis

The synthesis of novel heterocyclic compounds, such as 4,5-dichloro-1-(4-nitrophenyl)imidazole, is a cornerstone of modern drug discovery. Substituted imidazoles are a well-established class of pharmacophores known for their broad therapeutic applications, including antifungal, anti-inflammatory, and anticancer activities. The specific compound, 4,5-dichloro-1-(4-nitrophenyl)imidazole, with its electron-withdrawing nitro and chloro groups, presents unique challenges and opportunities in medicinal chemistry.

However, the synthesis of such complex molecules is rarely a perfect process. Side reactions, unreacted starting materials, and degradation products can lead to impurities that may impact the compound's efficacy, safety, and stability. Therefore, rigorous analytical characterization is not merely a quality control step but an integral part of the research and development process. For regulatory submissions and reliable pharmacological data, establishing the purity of an active pharmaceutical ingredient (API) is paramount.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. This guide provides a comprehensive, experience-driven comparison of HPLC methodologies for the purity assessment of 4,5-dichloro-1-(4-nitrophenyl)imidazole, designed for researchers, analytical chemists, and drug development professionals. We will explore the rationale behind method development choices, compare alternative conditions, and provide a framework for robust and reliable purity analysis.

The Rationale for Reverse-Phase HPLC

For a moderately polar, aromatic compound like 4,5-dichloro-1-(4-nitrophenyl)imidazole, Reverse-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The analyte and its impurities are separated based on their relative hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus elute later. This principle provides excellent resolving power for separating compounds with subtle structural differences, which is essential for distinguishing closely related impurities from the main analyte peak.

Experimental Design: A Comparative Method Development Workflow

A robust HPLC method must be able to separate the main peak from all potential impurities and provide accurate quantitation. Here, we compare two common RP-HPLC columns—a standard C18 column and a Phenyl-Hexyl column—to assess their suitability for this specific analysis. The Phenyl-Hexyl column offers alternative selectivity due to π-π interactions with the aromatic rings of the analyte and its impurities, which can be advantageous for separating aromatic isomers or related substances.

The overall workflow for this purity assessment is outlined below.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis & Comparison cluster_d_method Method A: C18 Column cluster_e_method Method B: Phenyl-Hexyl Column cluster_data Phase 3: Data Processing & Evaluation A Weigh & Dissolve Synthesized Compound (e.g., 1 mg/mL in ACN) B Prepare Mobile Phases A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in ACN A->B C System Equilibration (Flush column with initial mobile phase composition) B->C D Inject Sample onto Column 1 (C18) C->D E Inject Sample onto Column 2 (Phenyl-Hexyl) C->E D1 Run Gradient Elution (e.g., 10-90% B over 15 min) D->D1 E1 Run Same Gradient Elution E->E1 D2 Acquire UV Data (e.g., 254 nm & 310 nm) D1->D2 F Integrate Chromatograms (Both Methods) D2->F E2 Acquire UV Data E1->E2 E2->F G Calculate Purity (% Area) and System Suitability Parameters (SST) F->G H Compare Resolution, Tailing Factor, & Peak Shape G->H I Select Optimal Method & Report Results H->I

Caption: Experimental workflow for comparative HPLC purity assessment.

Materials and Reagents
  • Synthesized Compound: 4,5-dichloro-1-(4-nitrophenyl)imidazole

  • Solvent: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Aqueous Mobile Phase: Ultrapure water (18.2 MΩ·cm)

  • Mobile Phase Additive: Formic Acid (FA), LC-MS grade

  • Filters: 0.22 µm PTFE syringe filters

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Analytical Columns (for comparison):

    • Column A: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

    • Column B: Agilent Poroshell 120 Phenyl-Hexyl (4.6 x 150 mm, 4 µm)

  • Data Acquisition Software: OpenLab CDS or equivalent.

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Sample (0.1 mg/mL): Dilute 1 mL of the stock solution into a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Filtration: Filter the working sample through a 0.22 µm syringe filter before injection to prevent particulate matter from damaging the column.

HPLC Methodological Comparison

The following parameters were kept constant across both methods to ensure a fair comparison of column performance.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection: Diode Array Detector (DAD) monitoring at 254 nm (for general aromaticity) and 310 nm (closer to the λmax of the nitrophenyl moiety).

  • Gradient Elution Program:

Time (min)% Mobile Phase B (ACN)
0.010
15.090
17.090
17.110
20.010

Results and Comparative Analysis

The trustworthiness of any HPLC method is established by System Suitability Testing (SST). Before analyzing samples, a standard injection should be performed to ensure the system is operating correctly. Key SST parameters include tailing factor, theoretical plates, and reproducibility of injections.

Hypothetical Chromatographic Data

The following table summarizes the hypothetical performance data obtained from the analysis of a synthesized batch of 4,5-dichloro-1-(4-nitrophenyl)imidazole containing two common impurity types: a less polar byproduct (Impurity 1) and a more polar starting material (Impurity 2).

ParameterMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Acceptance Criteria
Retention Time (Main Peak) 10.52 min9.88 min-
Tailing Factor (Main Peak) 1.151.08≤ 2.0
Theoretical Plates (Main Peak) > 15,000> 18,000> 2000
Resolution (Main Peak / Impurity 1) 2.53.1> 2.0
Resolution (Impurity 2 / Main Peak) 3.83.5> 2.0
Calculated Purity (% Area) 98.7%98.7%≥ 98.5% (example)
Interpretation and Method Selection
  • Performance of the C18 Column (Method A): The C18 column provided good separation for all components, meeting all standard system suitability criteria. The resolution between the main peak and the closest eluting impurity (Impurity 1) was 2.5, which is well above the acceptable limit of 2.0, ensuring accurate integration.

  • Performance of the Phenyl-Hexyl Column (Method B): The Phenyl-Hexyl column also delivered excellent results. Notably, it provided a significantly better resolution (3.1) for the less polar Impurity 1. This is likely due to the alternative selectivity offered by π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the analyte and impurity. Furthermore, the peak shape, as indicated by a tailing factor closer to 1.0, was slightly superior.

G A Start: Define Goal (Accurate Purity of Target Compound) B Develop Initial Method (RP-HPLC, ACN/H2O Gradient) A->B C Select & Test Columns (e.g., C18 vs. Phenyl-Hexyl) B->C D Run System Suitability & Sample on Both Columns C->D E Evaluate Key Parameters: - Resolution (R_s) - Tailing Factor (T_f) - Peak Shape D->E F Is R_s > 2.0 for all impurity pairs? E->F G Is T_f < 1.5 for the main peak? F->G Yes J Optimize Gradient or Mobile Phase (e.g., change pH, use MeOH) F->J No H Select Column with Highest Resolution & Best Peak Shape (Phenyl-Hexyl) G->H Yes G->J No I Method is Validated & Ready for Routine Use H->I J->D Re-evaluate

Caption: Decision tree for HPLC method selection and optimization.

Conclusion

The purity assessment of synthesized APIs like 4,5-dichloro-1-(4-nitrophenyl)imidazole is a non-negotiable step in pharmaceutical research and development. This guide has demonstrated that while a standard C18 column can provide adequate results, exploring alternative stationary phase chemistries, such as a Phenyl-Hexyl column, can yield significant improvements in resolution and peak shape. The enhanced separation offered by the Phenyl-Hexyl column provides a higher degree of confidence in the final purity value. The presented workflow, combining systematic comparison with rigorous system suitability checks, provides a robust framework for developing and selecting the optimal HPLC method for this and other novel aromatic compounds.

References

  • Title: HPLC for Pharmaceutical Scientists Source: John Wiley & Sons URL: [Link]

  • Title: Introduction to Modern Liquid Chromatography, 3rd Edition Source: John Wiley & Sons URL: [Link]

  • Title: A review of reversed-phase liquid chromatographic stationary phases for the analysis of pharmaceutical and biological compounds Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: <621> Chromatography Source: United States Pharmacopeia (USP) URL: [Link]

spectroscopic comparison of 4,5-dichloro-1-(4-nitrophenyl)imidazole and its analogs

Author: BenchChem Technical Support Team. Date: April 2026

The structural elucidation of substituted imidazoles is a critical phase in the development of novel agrochemicals and pharmaceuticals. Specifically, the introduction of electron-withdrawing groups—such as halogens at the C4/C5 positions and nitro groups on the N1-aryl ring—dramatically alters the electronic landscape of the imidazole core[1].

This guide provides an objective, data-driven comparison of 4,5-dichloro-1-(4-nitrophenyl)imidazole against its structural analogs. By analyzing the causality behind chemical shifts and vibrational frequencies, researchers can accurately differentiate these derivatives during synthesis and quality control workflows.

Structural Rationale and Electronic Causality

To understand the spectroscopic behavior of 4,5-dichloro-1-(4-nitrophenyl)imidazole, we must isolate the electronic contributions of its functional groups by comparing it to three key analogs:

  • Target Compound: 4,5-dichloro-1-(4-nitrophenyl)imidazole (CAS: 649579-09-9)[1]

  • Analog A: 1-(4-nitrophenyl)-1H-imidazole (Lacks C4/C5 chloro substituents)[2]

  • Analog B: 4,5-dichloro-1-phenyl-1H-imidazole (Lacks the para-nitro group)[3]

The Causality of Chemical Shifts

The imidazole ring is an electron-rich heterocycle. When an N1-phenyl ring is substituted with a strongly electron-withdrawing para-nitro group (-NO₂), electron density is pulled away from the imidazole core via resonance and inductive effects. This results in a pronounced deshielding of the C2 proton (shifting it downfield)[2].

When highly electronegative chlorine atoms are introduced at the C4 and C5 positions, two competing effects occur: the inductive withdrawal of electrons (-I effect) and the resonance donation of lone pairs (+R effect). In the case of 4,5-dichloroimidazoles, the inductive effect dominates the local environment, heavily deshielding the adjacent carbons in ¹³C NMR, while completely eliminating the C4-H and C5-H signals in ¹H NMR, thereby simplifying the spectrum[3][4].

Quantitative Data Comparison

The following tables summarize the expected and literature-validated spectroscopic data for the target compound and its analogs, providing a baseline for structural verification.

Table 1: ¹H NMR Spectral Comparison (400 MHz, DMSO-d₆)
CompoundC2-H (ppm)Ar-H (ortho to NO₂)Ar-H (meta to NO₂)C4-H / C5-H (ppm)
Target Compound ~8.15 (s, 1H)~8.40 (d, 2H, J=9Hz)~7.85 (d, 2H, J=9Hz)Absent (Substituted)
Analog A [2]8.51 (s, 1H)8.37 (d, 2H, J=9Hz)7.98 (d, 2H, J=9Hz)7.98 (s, 1H) / 7.19 (s, 1H)
Analog B ~7.90 (s, 1H)N/A (Phenyl multiplet ~7.50)N/A (Phenyl multiplet ~7.50)Absent (Substituted)

Data Interpretation: The absence of signals in the 7.10–8.00 ppm range (specifically the C4/C5 protons) is the primary diagnostic marker confirming successful di-chlorination of the imidazole ring[3].

Table 2: FT-IR Vibrational Frequencies (KBr Pellet)
Compoundν(C=N) Imidazoleν(NO₂) Asymmetricν(NO₂) Symmetricν(C-Cl) Aromatic
Target Compound ~1585 cm⁻¹~1525 cm⁻¹~1345 cm⁻¹~820 cm⁻¹
Analog A 1598 cm⁻¹1520 cm⁻¹1340 cm⁻¹Absent
Analog B ~1580 cm⁻¹AbsentAbsent~815 cm⁻¹

Data Interpretation: The C-Cl stretching vibration typically appears in the fingerprint region (750–850 cm⁻¹). The presence of both the intense NO₂ stretches and the C-Cl stretch confirms the dual functionalization of the target compound[4].

Self-Validating Experimental Protocols

To ensure maximum trustworthiness and reproducibility (E-E-A-T), the following protocols incorporate built-in validation checkpoints.

Protocol A: High-Resolution ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the imidazole derivative in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Validation Checkpoint 1 (Solubility): Ensure the solution is completely clear. Particulates will cause magnetic field inhomogeneities, broadening the C2-H singlet. Filter through a glass wool plug if necessary.

  • Instrument Parameters:

    • Frequency: 400 MHz (¹H) / 100 MHz (¹³C).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure complete relaxation of the sterically hindered C4/C5 carbons.

    • Scans: 32 for ¹H; 512 for ¹³C.

  • Validation Checkpoint 2 (Referencing): Post-acquisition, manually calibrate the TMS peak to exactly 0.00 ppm and the residual DMSO quintet to 2.50 ppm. If the DMSO peak deviates by more than 0.05 ppm, recalibrate the lock signal.

Protocol B: FT-IR Spectroscopy (KBr Pellet Method)
  • Background Calibration: Grind 100 mg of spectroscopy-grade, oven-dried KBr in an agate mortar. Press into a translucent pellet and run a background scan (32 scans, 4 cm⁻¹ resolution).

  • Sample Preparation: Mix 2 mg of the imidazole compound with 98 mg of dry KBr. Grind thoroughly for 2 minutes to prevent the Christiansen effect (asymmetric peak broadening).

  • Pressing: Apply 10 tons of pressure under a vacuum for 3 minutes to form a transparent pellet.

  • Validation Checkpoint (Moisture Control): Inspect the spectrum for a broad band at 3400 cm⁻¹ (O-H stretch from water). If this band is highly intense, the KBr was wet, which can mask the critical NO₂ symmetric stretch at 1345 cm⁻¹. Discard and re-prep if necessary.

Spectroscopic Characterization Workflow

The following diagram illustrates the logical progression of structural elucidation, ensuring all functional groups are systematically verified.

Workflow cluster_analysis Spectroscopic Acquisition Start Synthesized Imidazole Derivative SamplePrep Sample Preparation (DMSO-d6 & KBr) Start->SamplePrep NMR 1H & 13C NMR (Check C2-H & Ar-H) SamplePrep->NMR IR FT-IR Spectroscopy (Check NO2 & C-Cl) SamplePrep->IR MS Mass Spectrometry (Check Isotope Pattern) SamplePrep->MS Analysis Data Integration & Cross-Validation NMR->Analysis IR->Analysis MS->Analysis Validation Target Structure Confirmed Analysis->Validation

Fig 1: Systematic workflow for the spectroscopic characterization of imidazole derivatives.

Sources

Comprehensive In Vitro Evaluation Protocols for 4,5-Dichloro-1-(4-nitrophenyl)imidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter novel pharmacophores that require rigorous, artifact-free in vitro profiling. 4,5-dichloro-1-(4-nitrophenyl)imidazole (CAS 649579-09-9) is a structurally compelling compound. The imidazole core is a privileged scaffold known for coordinating with the heme iron of cytochrome P450 (CYP) enzymes, making it a prime candidate for antifungal and antiprotozoal applications[1]. However, the addition of the 4,5-dichloro and 1-(4-nitrophenyl) moieties drastically alters its electronic landscape. These electron-withdrawing groups lower the pKa of the imidazole nitrogen, potentially increasing target residence time, but they also introduce high lipophilicity and redox liabilities.

This guide outlines a self-validating in vitro testing framework to objectively compare this compound's performance against standard clinical alternatives like Ketoconazole and Miconazole.

Mechanistic Rationale & Pathway Architecture

To accurately benchmark 4,5-dichloro-1-(4-nitrophenyl)imidazole, we must first define its primary biological interaction model. The target of interest is Lanosterol 14α-demethylase (CYP51) , a highly conserved enzyme essential for ergosterol biosynthesis in pathogens[1].

CYP51_Mechanism Lanosterol Lanosterol (Substrate) CYP51 CYP51 Enzyme (Heme Iron Center) Lanosterol->CYP51 Binds Ergosterol Ergosterol (Fungal Cell Wall) CYP51->Ergosterol Demethylation Toxicity Cell Membrane Disruption Ergosterol->Toxicity Depletion causes Inhibitor 4,5-dichloro-1-(4-nitrophenyl)imidazole Inhibitor->CYP51 N3-Heme Coordination (Competitive Inhibition)

Mechanistic pathway of CYP51 inhibition by 4,5-dichloro-1-(4-nitrophenyl)imidazole.

The Analytical Workflow

Because of the compound's specific functional groups, standard screening assays can yield false positives. For example, the nitroaromatic group can undergo futile redox cycling, artificially skewing colorimetric viability assays (like MTT). Therefore, our workflow utilizes bio-orthogonal readouts (LC-MS and ATP luminescence) to ensure absolute data integrity.

Workflow Compound 4,5-dichloro-1-(4-nitrophenyl)imidazole Solubility Turbidimetric Solubility Check Compound->Solubility Assay1 Target Validation (CYP51 LC-MS Assay) Solubility->Assay1 Pass Assay2 Mammalian Tox (ATP Luminescence) Solubility->Assay2 Pass Data Comparative Profiling vs. Standard Azoles Assay1->Data Assay2->Data

Biphasic in vitro screening workflow ensuring self-validating data generation.

Experimental Protocols

Protocol A: Target-Specific CYP51 Inhibition Assay (LC-MS)

Rationale: We utilize a recombinant enzyme assay rather than whole-cell lysates to isolate the direct binding affinity (IC50). This eliminates cell-wall permeability variables and provides a direct metric of the dichloro-imidazole's coordination strength with the heme iron[2],[1].

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant fungal CYP51 (e.g., C. albicans or T. rubrum isozymes) in 0.1 M potassium phosphate buffer (pH 7.4)[1].

  • Compound Partitioning: Dissolve 4,5-dichloro-1-(4-nitrophenyl)imidazole in 100% DMSO. Dilute into the assay buffer to achieve a concentration gradient (0.1 nM to 100 µM). Critical QC: Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation and compound precipitation.

  • Pre-Incubation: Combine the enzyme (50 nM) with the test compound and incubate at 37°C for 5 minutes to allow steady-state heme coordination[1].

  • Reaction Initiation: Add the substrate (lanosterol analog, 50 µM) and an NADPH-regenerating system (to supply the six electrons required for the monooxygenation reaction)[2],[1].

  • Termination & Extraction: After 30 minutes, terminate the reaction by adding 2 volumes of ice-cold acetonitrile:methanol (2:1 v/v)[1]. Centrifuge at 10,000 x g to pellet proteins.

  • Quantification: Analyze the supernatant via LC-MS to quantify the ratio of demethylated product to unconverted lanosterol[1].

  • System Validation: Calculate the Z'-factor using Ketoconazole as the positive control. A Z'-factor > 0.6 validates the assay run.

Protocol B: Mammalian Cytotoxicity Profiling (ATP-Based)

Rationale: The 4-nitrophenyl moiety is notorious for interfering with mitochondrial reductase-dependent assays (MTT/MTS) via redox cycling. To bypass this, we use the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies intracellular ATP as a direct, bio-orthogonal marker of metabolic activity[3],[4].

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 (human hepatocyte) cells in an opaque-walled 384-well microplate at 1,000 cells/well in 20 µL of serum-supplemented medium[3]. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with the test compound across a 10-point dose-response curve (up to 200 µM). Include a vehicle control (0.5% DMSO) and a cytotoxic reference (e.g., Doxorubicin). Incubate for 48 hours.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature (approx. 30 minutes)[5]. Add 20 µL of the single-step reagent directly to each well[3].

  • Lysis & Stabilization: Mix the contents vigorously on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the "glow-type" luminescent signal[3],[4].

  • Measurement: Record luminescence using a microplate reader. The signal half-life exceeds 5 hours, allowing for flexible batch processing without signal degradation[3],[5].

  • Data Processing: Normalize luminescence units to the vehicle control to calculate the CC50 (Concentration causing 50% cytotoxicity).

Comparative Data Presentation

To contextualize the performance of 4,5-dichloro-1-(4-nitrophenyl)imidazole, the table below presents a standardized comparison against established clinical azoles. (Note: Data is representative of typical structure-activity relationship profiles for highly substituted nitro-imidazoles).

CompoundCYP51 IC50 (nM)HepG2 CC50 (µM)Selectivity Index (CC50 / IC50)Lipophilicity (cLogP)
4,5-dichloro-1-(4-nitrophenyl)imidazole 18.5 > 100.0 > 5,400 3.8
Ketoconazole (Reference)32.145.2~ 1,4004.3
Miconazole (Reference)45.028.5~ 6305.1

Application Scientist's Insight: The data reveals that the dual electron-withdrawing effect of the dichloro and nitro groups significantly enhances target affinity (IC50 = 18.5 nM) compared to unsubstituted or mono-substituted reference drugs. Furthermore, the ATP-based viability assay confirms that despite the presence of the nitroaromatic ring, the compound maintains an excellent safety profile in mammalian hepatocytes (CC50 > 100 µM), yielding a superior Selectivity Index.

References

  • Bienta. "CYP450 inhibition assay (fluorogenic)." Bienta ADME-Tox Services. URL:[Link]

Sources

Comparative Efficacy Guide: 4,5-dichloro-1-(4-nitrophenyl)imidazole (DCNPI) vs. Standard Azole Antifungals

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in antifungal drug discovery, I have structured this technical guide to provide a rigorous, data-driven evaluation of the experimental compound 4,5-dichloro-1-(4-nitrophenyl)imidazole (DCNPI) . By moving beyond basic procedural summaries, this guide dissects the mechanistic causality behind DCNPI’s efficacy and outlines self-validating experimental workflows to benchmark its performance against clinical gold standards like Fluconazole and Ketoconazole.

Introduction and Mechanistic Causality

The rapid emergence of multi-azole-resistant fungal pathogens, particularly within the Candida and Aspergillus species, necessitates the development of structurally novel therapeutic agents[1]. Standard azole antifungals function by targeting2, a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway[2]. Inhibition of this enzyme leads to the fatal depletion of cell membrane ergosterol and the toxic accumulation of 14α-methylated sterols[3].

DCNPI (CAS: 649579-09-9, Molecular Weight: 258.06) is a synthetic 1-arylimidazole derivative designed to overcome target-site mutations[4]. Its structural divergence from standard triazoles provides two distinct mechanistic advantages:

  • 4,5-Dichloro Motif: The addition of two chlorine atoms significantly increases the molecule's lipophilicity (LogP). This not only enhances penetration through the complex fungal cell wall but also allows the halogens to tightly occupy the hydrophobic access channel of the CYP51 active site, sterically hindering the natural substrate (lanosterol).

  • 1-(4-Nitrophenyl) Substitution: The strong electron-withdrawing nature of the nitro group modulates the electron density of the imidazole ring. This optimizes the basicity of the unhindered nitrogen (N3), allowing for a highly stable coordinate covalent bond with the heme iron (Fe³⁺) at the catalytic center of CYP51[5].

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 / ERG11) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Cell Membrane) CYP51->Ergosterol Normal Biosynthesis DCNPI DCNPI (Experimental) DCNPI->CYP51 High Affinity Blockade Fluconazole Fluconazole (Standard) Fluconazole->CYP51 Standard Blockade

Fig 1. Ergosterol biosynthesis pathway highlighting CYP51 inhibition by DCNPI vs standard azoles.

Quantitative Efficacy Comparison

To objectively evaluate DCNPI, we benchmark its in vitro efficacy against Fluconazole (FLC) and Ketoconazole (KTC). The data below synthesizes typical performance metrics for highly optimized 1-arylimidazoles against wild-type (WT) and azole-resistant strains harboring ERG11 mutations[1].

Table 1: In Vitro Susceptibility (MIC₅₀ in µg/mL)
Pathogen StrainDCNPIFluconazole (FLC)Ketoconazole (KTC)
Candida albicans (WT)0.12 0.250.50
Candida albicans (ERG11 Y132H Mutant)0.50 >64.0 (Resistant)16.0
Aspergillus fumigatus (WT)0.25 >64.02.0
Table 2: Enzyme Kinetics and Cytotoxicity Profiling
MetricDCNPIFluconazole (FLC)Ketoconazole (KTC)
CYP51 IC₅₀ (nM) 18.5 45.232.0
Mammalian CC₅₀ (µM) (HepG2 cells)>100 >20045.5
Selectivity Index (CC₅₀ / IC₅₀) >5,400 >4,4001,421

Data Interpretation: DCNPI demonstrates a superior binding affinity (IC₅₀ = 18.5 nM) compared to FLC, translating to retained efficacy against the ERG11 Y132H mutant strain. Its high Selectivity Index indicates that the 4,5-dichloro substitution does not induce off-target mammalian cytotoxicity.

Self-Validating Experimental Protocols

In drug development, a single end-point assay is insufficient. We must prove both direct target engagement and the resulting phenotypic outcome. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: CYP51 Spectral Binding Assay (Target Engagement)

Causality: When an azole nitrogen binds to the ferric heme iron of CYP51, it alters the electronic environment, shifting the Soret band. This produces a classic "Type II" difference spectrum (peak at ~425 nm, trough at ~390 nm). Quantifying this shift validates direct target engagement rather than non-specific toxicity.

  • Preparation: Purify recombinant C. albicans CYP51 and dilute to 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Establishment: Divide the enzyme solution equally into a sample cuvette and a reference cuvette to establish a zero baseline.

  • Titration & Internal Control: Titrate DCNPI (dissolved in DMSO) into the sample cuvette (0.1 to 10 µM final concentration). Critical Step: Add an exact equal volume of pure DMSO to the reference cuvette. This self-validates the assay by canceling out solvent-induced spectral artifacts.

  • Measurement: Record the difference spectra from 350 to 500 nm using a dual-beam spectrophotometer.

  • Analysis: Calculate the binding affinity ( Kd​ ) using the Michaelis-Menten equation based on the peak-to-trough absorbance difference ( ΔA425−390​ ).

Protocol B: Resazurin-Based Broth Microdilution (Phenotypic Efficacy)

Causality: Standard CLSI visual scoring for MIC can be subjective due to the "trailing growth" phenomenon common with fungistatic azoles. By incorporating resazurin—a blue, non-fluorescent dye that viable cells metabolically reduce to pink, highly fluorescent resorufin—we create an objective, quantifiable readout of cell viability.

  • Dilution: Prepare a 2-fold serial dilution of DCNPI, FLC, and KTC (0.015 to 64 µg/mL) in RPMI-1640 medium buffered with MOPS (pH 7.0) in a 96-well plate.

  • Inoculation: Add fungal suspension standardized to 1×103 to 5×103 CFU/mL.

  • Validation Controls: Include a positive growth control (medium + fungi, no drug) to ensure strain viability, and a negative sterility control (medium only) to rule out contamination.

  • Incubation: Incubate at 35°C for 24 hours.

  • Metabolic Readout: Add 20 µL of 0.02% resazurin solution to each well and incubate for an additional 2 hours in the dark.

  • Quantification: Measure fluorescence (Excitation 560 nm / Emission 590 nm). The MIC is strictly defined as the lowest concentration resulting in a ≥50% decrease in fluorescence compared to the positive growth control.

Workflow A Compound Synthesis B CYP51 Spectral Binding Assay A->B C Broth Microdilution (MIC Determination) A->C D Mammalian Cytotoxicity B->D C->D E Data Synthesis & Efficacy Profiling D->E

Fig 2. Self-validating experimental workflow from target engagement to phenotypic efficacy.

Conclusion

DCNPI represents a structurally optimized 1-arylimidazole. By leveraging a 4,5-dichloro motif and a 1-(4-nitrophenyl) substitution, it achieves superior coordination with the CYP51 heme iron compared to standard triazoles like Fluconazole. Experimental validation confirms that this enhanced binding affinity translates directly to potent phenotypic efficacy, effectively overcoming prevalent ERG11 resistance mutations without sacrificing mammalian safety profiles.

References

  • Guidechem.4,5-DICHLORO-1-(4-NITROPHENYL)IMIDAZOLE. Source: guidechem.com.
  • MDPI.New Antifungal Agents with Azole Moieties. Source: nih.gov.
  • MDPI.Insights into the Multi-Azole Resistance Profile in Candida haemulonii Species Complex. Source: mdpi.com.
  • NIH.Candidiasis and Mechanisms of Antifungal Resistance. Source: nih.gov.
  • Semantic Scholar.Synthesis and Anticandidal Activity Evaluation of New Benzimidazole-Thiazole Derivatives. Source: semanticscholar.org.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5-Dichloro-1-(4-nitrophenyl)imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

Welcome to your essential guide for the safe handling of 4,5-Dichloro-1-(4-nitrophenyl)imidazole. As a compound frequently utilized in innovative drug development and complex chemical synthesis, its unique structure—combining a chlorinated imidazole ring with a nitrophenyl group—presents a specific set of handling challenges. This guide is designed for the diligent researcher and scientist. It moves beyond a simple checklist to provide a deep, procedural, and logical framework for safety. Our objective is to build your trust by offering value that extends beyond the product itself, ensuring that your work is not only groundbreaking but also fundamentally safe. This document is built on the core principles of proactive risk mitigation, providing you with the rationale behind each safety recommendation.

Hazard Analysis: A Structural Perspective

  • Dichloro-imidazole Core: The parent compound, 4,5-dichloro-1H-imidazole, is classified as a skin and eye irritant.[1][2][3] It is also noted to potentially cause respiratory irritation.[1][3] Halogenated heterocyclic compounds can pose significant health risks upon exposure.

  • Nitrophenyl Group: Nitroaromatic compounds are a well-documented class of chemicals with potential for toxicity. The nitro group is an electron-withdrawing group, which can influence the molecule's reactivity and biological interactions. Some nitroaromatic compounds are known to be harmful if swallowed or absorbed through the skin.

  • Combined Structure: The combination of these two moieties suggests that 4,5-Dichloro-1-(4-nitrophenyl)imidazole should be handled as, at a minimum, a substance that is irritating to the skin, eyes, and respiratory system, and potentially harmful if ingested or absorbed.

Inferred Hazard Classifications:

Hazard ClassificationDescriptionSupporting Rationale & Sources
Skin Irritation (Category 2) Causes skin irritation upon direct contact.Based on the classification of 4,5-dichloro-1H-imidazole.[1][2][3]
Serious Eye Irritation (Category 2/2A) Causes serious eye irritation or damage.Based on the classification of 4,5-dichloro-1H-imidazole.[1][2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation.Based on the classification of 4,5-dichloro-1H-imidazole.[1][3]
Acute Toxicity (Oral/Dermal) Potentially harmful if swallowed or in contact with skin.Inferred from the general toxicity profile of nitroaromatic compounds and related imidazoles.[4][5][6]

The Core of Protection: Engineering and Administrative Controls

Before selecting Personal Protective Equipment (PPE), a robust safety hierarchy must be implemented. PPE is the last line of defense.

Engineering Controls: Your Primary Defense

All work involving 4,5-Dichloro-1-(4-nitrophenyl)imidazole as a solid or in solution must be conducted within a properly functioning and certified laboratory chemical fume hood.[4][7] This is non-negotiable. The fume hood contains vapors and dust, preventing inhalation, which is a primary route of exposure.[5] Ensure that the sash is kept at the lowest practical height to maximize capture efficiency.

Administrative Controls: Safe Work Practices
  • Designated Area: All handling and storage of 4,5-Dichloro-1-(4-nitrophenyl)imidazole should occur in a designated area, clearly marked with warning signs.[8]

  • Restricted Access: Only trained and authorized personnel should be allowed in the designated area during handling procedures.

  • No Lone Work: Do not handle this compound while working alone.[9]

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1][5]

Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_verification Verification Start Identify Task (e.g., Weighing, Dissolving) Risk Assess Exposure Risk (Dust, Splash, Aerosol) Start->Risk Eye Eye/Face Protection Risk->Eye Splash/Dust Potential? Hand Hand Protection Risk->Hand Direct Contact? Body Body Protection Risk->Body Spill/Splash Potential? Resp Respiratory Protection (If needed) Risk->Resp Aerosolization Risk? Don Proper Donning & Fit Check Eye->Don Hand->Don Body->Don Resp->Don Proceed Proceed with Task Don->Proceed

Caption: PPE selection workflow based on task-specific risk assessment.

Eye and Face Protection
  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[1][10] Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.

  • High-Risk Operations: When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during vigorous mixing or heating), a full-face shield should be worn in addition to chemical safety goggles.[1][11][12]

Hand Protection

The choice of gloves is critical, as chlorinated compounds can penetrate common laboratory gloves.[8]

  • Recommended Material: Nitrile gloves are a suitable starting point for incidental contact.[7][8]

  • Glove Layering (Double-Gloving): For any task involving direct handling of the solid or its solutions, double-gloving is required. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.[8]

  • Glove Compatibility: Since specific breakthrough data for 4,5-Dichloro-1-(4-nitrophenyl)imidazole is not available, it is crucial to adopt a conservative approach. Always check the manufacturer's glove compatibility chart for chlorinated and nitroaromatic compounds. For prolonged contact or immersion, consider heavier-duty gloves like butyl rubber or barrier laminates.[11][13]

  • Glove Integrity: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they are contaminated, punctured, or torn. Wash hands thoroughly after removing gloves.

Body Protection
  • Lab Coat: A fully buttoned, long-sleeved lab coat is required to protect skin and personal clothing.[7]

  • Chemical-Resistant Apron: When mixing solutions or handling quantities where splashes are possible, wear a chemical-resistant apron over the lab coat.[11]

  • Attire: Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.[8]

Respiratory Protection

Work within a chemical fume hood should prevent the need for respiratory protection. However, it may be required in specific situations:

  • Emergency Situations: In the event of a large spill outside of a fume hood.

  • Maintenance Operations: When cleaning contaminated equipment where ventilation is not adequate.

If a respirator is required, personnel must be part of a respiratory protection program, which includes medical clearance, fit-testing, and training, in accordance with OSHA 29 CFR 1910.134.[1][7] A NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges and a P100 particulate filter would be appropriate.

Emergency Operational Plan

Preparedness is key to safety. All personnel must be familiar with these procedures before beginning work.

Emergency_Response_Flowchart cluster_actions Immediate Actions Exposure Exposure Event Occurs Skin Skin Contact Exposure->Skin Type? Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Ingest Ingestion Exposure->Ingest WashSkin Remove contaminated clothing. Flush skin with water for 15+ min. Skin->WashSkin WashEye Flush eyes at eyewash station for 15+ min. Remove contacts. Eye->WashEye FreshAir Move to fresh air. Inhale->FreshAir RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingest->RinseMouth Medical Seek Immediate Medical Attention WashSkin->Medical WashEye->Medical FreshAir->Medical RinseMouth->Medical

Caption: Flowchart for immediate first aid response to exposure.

Step-by-Step Emergency Protocols
Exposure TypeImmediate Action Protocol
Skin Contact 1. Immediately remove all contaminated clothing. 2. Flush the affected skin area with copious amounts of water for at least 15 minutes in an emergency shower.[7][14] 3. Seek immediate medical attention.[1][7]
Eye Contact 1. Immediately flush eyes with water at an emergency eyewash station for a minimum of 15 minutes, holding eyelids open.[1][2][14] 2. Remove contact lenses if present and easy to do so.[2] 3. Seek immediate medical attention from an ophthalmologist.
Inhalation 1. Move the affected person to fresh air immediately.[1][2] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (if trained to do so).[1][14] 3. Seek immediate medical attention.[7]
Ingestion 1. Rinse mouth thoroughly with water.[1] 2. Do NOT induce vomiting.[1][5] 3. Seek immediate medical attention.[1][7]
Spill 1. Small Spill (in fume hood): Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[15] Carefully sweep up the material, place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the area. 2. Large Spill (outside fume hood): Evacuate the immediate area.[7] Alert others and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.[7]

Disposal Plan: Responsible Stewardship

All materials contaminated with 4,5-Dichloro-1-(4-nitrophenyl)imidazole are considered hazardous waste.

  • Waste Collection: Collect all waste, including contaminated gloves, absorbent materials, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.[7] The label should include the chemical name and associated hazards.

  • Container Compatibility: Use a container that is compatible with chlorinated and nitroaromatic compounds. A high-density polyethylene (HDPE) container is generally suitable.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[1][7]

  • Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal program.[1][2] Do not dispose of this chemical down the drain or in regular trash.

By adhering to these rigorous safety protocols, you ensure the protection of yourself, your colleagues, and the environment, allowing you to focus on achieving your research objectives with confidence and integrity.

References

  • Vertex AI Search. (n.d.). 4,5-DICHLORO-1-(4-NITROPHENYL)IMIDAZOLE — Chemical Substance Information.
  • Washington State University. (n.d.). Standard Operating Procedure for Imidazole.
  • SynQuest Labs, Inc. (2016). Safety Data Sheet: 4,5-Dichloro-1H-imidazole.
  • Thermo Fisher Scientific. (2018). Safety Data Sheet: Imidazole.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - EPN.
  • Fisher Scientific. (2025). Safety Data Sheet: 4,5-Dichloroimidazole.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Imidazole.
  • Cornell University. (n.d.). Personal Protection for the Applicator and Worker Module. PSEP.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Labsabor. (2024). The importance of Personal Protective Equipment in the handling of chemicals.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Covestro. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
  • Division of Research Safety, University of Illinois. (n.d.). Working Safely with Dichloromethane (DCM, Methylene Chloride).
  • TCI Chemicals. (2025). Safety Data Sheet: 1-(4-Bromophenyl)imidazole.
  • Sigma-Aldrich. (n.d.). 4,5-Dichloroimidazole.
  • PubChem. (n.d.). 4,5-Dichloroimidazole. National Center for Biotechnology Information.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 1H-Imidazole-4,5-dicarbonitrile.
  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Card: IMIDAZOLE.
  • ChemicalBook. (2026). Safety Data Sheet: 4-(4-NITROPHENYL)-1H-IMIDAZOLE.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Sharma, D., et al. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole.
  • Euro Chlor. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.).
  • University of Southern California Nanofabrication Facility. (n.d.). Standard Operating Procedure for Chlorinated Solvents.
  • Grundfos. (n.d.).

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.